Propyl Gallate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
propyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYODDOHIVTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021201 | |
| Record name | Gallic acid n-propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste., White to creamy-white, crystalline, odourless solid, Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline], Solid | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propyl gallate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
368 °F (NTP, 1992), 187 °C (369 °F) - closed cup | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPYL GALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol, In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C, Solubility at 25 °C: in water 0.35 g/100 mL, Slightly soluble in acetone and 2-butanol, Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g, 3.5 mg/mL at 25 °C | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PROPYL GALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.21 (NTP, 1992) - Denser than water; will sink, 1.21 | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPYL GALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
White to creamy-white crystalline powder, Colorless crystals, Needles in water, Fine, ivory powder or crystals | |
CAS No. |
121-79-9 | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl gallate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl Gallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12450 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | propyl gallate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallic acid n-propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propyl gallate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4SNN7V92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPYL GALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
302 °F (NTP, 1992), Between 146 °C and 150 °C after drying at 110 °C for four hours, 147-149 °C, 150 °C | |
| Record name | PROPYL GALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PROPYL GALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Propyl Gallate's Free Radical Scavenging Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl gallate (propyl 3,4,5-trihydroxybenzoate), a synthetic phenolic antioxidant, is widely utilized across the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1][2] Its efficacy stems from its potent ability to neutralize free radicals, thereby terminating the chain reactions that lead to product spoilage and cellular damage. This technical guide provides an in-depth exploration of the core mechanisms governing the free radical scavenging activity of this compound. It details the primary pathways, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), supported by quantitative kinetic data. Furthermore, this document outlines the detailed experimental protocols for key in vitro assays used to characterize its antioxidant potential and presents a summary of its activity against various radical species in clearly structured tables for comparative analysis.
Core Mechanisms of Free Radical Scavenging
This compound's antioxidant prowess is primarily attributed to the three hydroxyl (-OH) groups attached to its aromatic ring.[3] These groups act as hydrogen donors, effectively neutralizing reactive free radicals. The principal mechanisms involved are Hydrogen Atom Transfer (HAT) and, to a lesser extent, Single Electron Transfer (SET). Additionally, this compound exhibits metal-chelating properties, which contributes to its overall antioxidant capacity by preventing the formation of radical-initiating species.[4][5]
Hydrogen Atom Transfer (HAT)
The predominant mechanism for this compound's radical scavenging activity is Hydrogen Atom Transfer (HAT). In this pathway, a free radical (R•) abstracts a hydrogen atom from one of the phenolic hydroxyl groups of this compound (PG-OH), resulting in the formation of a stable molecule (RH) and a this compound phenoxyl radical (PG-O•).
PG-OH + R• → PG-O• + RH
The resulting phenoxyl radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring, a phenomenon known as resonance stabilization. This stability prevents the propagation of the radical chain reaction. Theoretical studies have shown that this compound reacts mainly through the HAT mechanism, irrespective of the solvent or the specific peroxyl radical it is quenching.
Single Electron Transfer (SET)
While HAT is the primary pathway, this compound can also neutralize free radicals via a Single Electron Transfer (SET) mechanism. In this process, this compound donates an electron to the free radical, forming a this compound radical cation (PG-OH•+) and an anion (R⁻).
PG-OH + R• → PG-OH•+ + R⁻
The subsequent steps can vary depending on the environment, often involving proton transfer to neutralize the charged species. The SET mechanism is considered less favorable for this compound compared to HAT.
Metal Ion Chelation
This compound can also act as an antioxidant by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) through Fenton-type reactions. By binding to these metal ions, this compound sequesters them, rendering them inactive and thus preventing the initiation of radical-generating pathways.
Quantitative Analysis of Radical Scavenging Activity
The efficiency of this compound as a free radical scavenger has been quantified through various experimental and theoretical studies. The following tables summarize key quantitative data, providing a comparative overview of its reactivity with different radical species and its performance in standard antioxidant assays.
Table 1: Reaction Rate Constants of this compound with Peroxyl Radicals
| Radical Species | Medium | Rate Constant (M⁻¹ s⁻¹) |
| Hydroperoxyl radical (•OOH) | Aqueous | 4.56 x 10⁸ |
| Methylperoxyl radical (•OOCH₃) | Aqueous | 1.59 x 10⁶ |
| Ethylperoxyl radical (•OOCHCH₂) | Aqueous | 4.05 x 10⁸ |
| Hydroperoxyl radical (•OOH) | Lipid | 2.94 x 10⁴ |
| Methylperoxyl radical (•OOCH₃) | Lipid | 7.73 x 10³ |
| Ethylperoxyl radical (•OOCHCH₂) | Lipid | 9.94 x 10⁵ |
| Superoxide radical (O₂⁻•) | Aqueous | 2.6 x 10⁵ |
Table 2: IC₅₀ Values of this compound in Common Antioxidant Assays
| Assay | IC₅₀ (µmol/L) | Reference Compound | Reference IC₅₀ (µmol/L) |
| DPPH (1,1-diphenyl-2-picryl-hydrazyl) | 4.2 | BHT | 53 |
| TBHQ | 87 | ||
| BHA | 816 | ||
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 4.2 | BHA | 44 |
| BHT | 45 | ||
| TBHQ | 50 |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key free radical scavenging pathways of this compound and a generalized workflow for its evaluation.
Caption: this compound's Dual Antioxidant Mechanisms.
Caption: Generalized Workflow for In Vitro Antioxidant Assays.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the free radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume (e.g., 100 µL) of each this compound dilution.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
For the control, mix the same volume of methanol with the DPPH solution.
-
A blank should contain only methanol.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant to its colorless neutral form results in a decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of each this compound dilution to a 96-well microplate.
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.
-
The control contains the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC₅₀ Determination: The IC₅₀ value is determined as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The increase in absorbance is proportional to the antioxidant power.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh and warmed to 37°C before use.
-
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of the sample or a standard (e.g., FeSO₄) to a test tube or microplate well.
-
Add a larger volume (e.g., 150 µL) of the FRAP reagent.
-
Mix well.
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺).
Conclusion
This compound is a highly effective free radical scavenger that operates primarily through a Hydrogen Atom Transfer mechanism, complemented by its ability to chelate pro-oxidant metal ions. Its chemical structure, featuring three hydroxyl groups on a benzene ring, allows for the donation of hydrogen atoms to stabilize a wide range of free radicals, thereby terminating oxidative chain reactions. Quantitative data from kinetic studies and in vitro antioxidant assays consistently demonstrate its potent activity. The standardized protocols provided herein offer a reliable framework for researchers and drug development professionals to assess and compare the antioxidant potential of this compound and other novel compounds. A thorough understanding of these scavenging pathways and experimental methodologies is crucial for the effective application of this compound in preserving the quality and stability of pharmaceuticals, cosmetics, and food products.
References
Propyl Gallate's Cytotoxic Profile: A Technical Examination of its Effects on Cellular Viability
For Immediate Release
Propyl gallate (PG), a synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals, exhibits significant cytotoxic effects against various cell lines.[1][2][3] This technical guide provides an in-depth analysis of the cytotoxic mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of this compound varies across different cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in several studies.
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| Calu-6 | Lung Cancer | ~800 µM | 24 hours | [1][3] |
| Calu-6 | Lung Cancer | <50 µM | 72 hours | |
| A549 | Lung Cancer | ~800 µM | 24 hours | |
| A549 | Lung Cancer | ~150 µM | 48 hours | |
| A549 | Lung Cancer | <100 µM | 72 hours | |
| Hep3B | Hepatocellular Carcinoma | Not specified | 48 hours | |
| Mahlavu | Hepatocellular Carcinoma | Not specified | 48 hours | |
| HepJ5 | Hepatocellular Carcinoma | Not specified | 48 hours | |
| THP-1 | Leukemia | Viability reduced | Not specified | |
| Jurkat | Leukemia | Viability reduced | Not specified | |
| HL-60 | Leukemia | Viability reduced | Not specified | |
| HTR8/SVneo | Human Trophoblast | Proliferation reduced | Not specified | |
| CPAEC | Calf Pulmonary Artery Endothelial Cells | Dose-dependent inhibition | 24 hours | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Dose-dependent inhibition | 24 hours | |
| MCF-7 | Breast Cancer | >1000 µg/mL | Not specified | |
| Rat Hepatocytes | Normal Liver Cells | Concentration-dependent cell death (0.5-2.0 mM) | Not specified | |
| Human Pulmonary Fibroblast (HPF) | Normal Lung Cells | Cell death initiated (400–1,600 μM) | 24 hours |
Mechanisms of this compound-Induced Cytotoxicity
This compound induces cell death through a multi-faceted approach, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Key events include:
-
Loss of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a dose-dependent loss of MMP (ΔΨm) in lung cancer cells and human pulmonary fibroblasts. For instance, at a concentration of 800 µM, this compound induced MMP loss in approximately 30% of Calu-6 cells and 45% of A549 cells.
-
Regulation of Apoptotic Proteins: The compound modulates the expression of key proteins involved in apoptosis. It has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of pro-apoptotic proteins such as Bax and Bad.
-
Caspase Activation: this compound activates a cascade of caspases, which are crucial executioners of apoptosis. Specifically, it has been shown to activate caspase-3, caspase-8, and caspase-9. The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, primarily at the G1 phase. This G1 phase arrest was observed in both Calu-6 and A549 lung cancer cells following treatment with this compound. This inhibition of cell cycle progression prevents cancer cells from proliferating.
Generation of Reactive Oxygen Species (ROS)
This compound has been observed to induce the production of ROS, which are highly reactive molecules that can cause damage to cellular components. This increase in intracellular ROS levels can contribute to the induction of apoptosis. Interestingly, while this compound is known as an antioxidant, under certain conditions, it can exhibit pro-oxidant properties, leading to cellular stress and death. Furthermore, this compound can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, further exacerbating oxidative stress.
Signaling Pathways Implicated in this compound Cytotoxicity
The cytotoxic effects of this compound are mediated by complex signaling pathways. In human leukemia cells, this compound activates mitogen-activated protein kinases (MAPKs) and inhibits the nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf-2), leading to GSH depletion and apoptosis. In human trophoblasts, this compound has been shown to block the PI3K/AKT and MAPK signaling pathways, which are involved in cell proliferation and invasion.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Culture and treat cells with this compound.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Measurement of Mitochondrial Membrane Potential (MMP)
The lipophilic cationic dye Rhodamine 123 is commonly used to assess MMP.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the cells with Rhodamine 123.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates a loss of MMP.
Detection of Intracellular Reactive Oxygen Species (ROS)
Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe for detecting intracellular ROS.
-
Cell Loading: Pre-incubate cells with DCFH-DA.
-
Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Conclusion
This compound demonstrates significant cytotoxic effects against a range of cell lines, particularly cancer cells, through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. The underlying mechanisms involve the modulation of key signaling pathways and apoptotic proteins. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound's cytotoxic properties and its potential as a therapeutic agent. Further research is warranted to fully elucidate its in vivo efficacy and safety profile for potential clinical applications.
References
In Vitro Antimicrobial Properties of Propyl Gallate: A Technical Guide for Researchers
An in-depth examination of the efficacy of propyl gallate against common laboratory microbial contaminants, detailing its mechanisms of action and providing standardized protocols for evaluation.
Introduction
This compound (propyl 3,4,5-trihydroxybenzoate), a synthetic antioxidant commonly utilized in the food, cosmetic, and pharmaceutical industries, has demonstrated significant in vitro antimicrobial properties.[1] This technical guide provides a comprehensive overview of the antimicrobial activity of this compound against a range of common laboratory contaminants, including bacteria and fungi. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound as an antimicrobial agent. The guide summarizes key quantitative data, details experimental protocols for antimicrobial susceptibility testing, and visualizes the proposed mechanisms of action.
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of antimicrobial activity, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal species. Its effectiveness is attributed to its ability to disrupt microbial membranes, interfere with cellular processes, and inhibit signaling pathways such as quorum sensing.[2][3]
Antibacterial Activity
This compound has shown notable inhibitory and bactericidal effects against common bacterial lab contaminants such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition data from various studies are summarized below.
| Bacterium | Strain | Test Method | MIC (μg/mL) | MBC (μg/mL) | Zone of Inhibition (mm) | Reference |
| Escherichia coli | - | Disc Diffusion | - | - | 36 (at 1.5 mg/disc) | [4] |
| Escherichia coli | KVCC 1423 (resistant) | Broth Microdilution | 312.5 | >312.5 | - | [5] |
| Escherichia coli | Multiple Strains | Broth Microdilution | 312.5 - 625 | >MIC | - | |
| Staphylococcus aureus | - | Disc Diffusion | - | - | 28 (at 1.5 mg/disc) | |
| Staphylococcus aureus | MRSA & MSSA | Plate Dilution | 62.5 - 125 | - | - | |
| Pseudomonas aeruginosa | PAO1 & PA14 | - | - | - | - |
Note: The activity of this compound against Pseudomonas aeruginosa is primarily associated with the inhibition of virulence factors and biofilm formation rather than direct bactericidal or bacteriostatic effects at readily achievable concentrations.
Antifungal Activity
The antifungal properties of this compound have been investigated against common laboratory fungal contaminants, including Candida albicans and Aspergillus niger. While this compound demonstrates some intrinsic antifungal activity, it has been more extensively studied for its synergistic effects with established antifungal drugs.
| Fungus | Strain | Test Method | MIC (μg/mL) | Zone of Inhibition (mm) | Note | Reference |
| Candida albicans | Clinical Isolates | Broth Microdilution | >2000 | - | Tested alone | |
| Candida albicans | - | Broth Microdilution | 1500 | - | In aqueous solution with 4% ethanol | |
| Aspergillus niger | - | - | Data not available | Data not available | - |
This compound has been shown to significantly enhance the in vitro activity of imidazole antifungals against Candida albicans. Specific MIC data for this compound alone against Aspergillus niger is limited in the available literature, with most research focusing on the use of A. niger for the enzymatic production of this compound.
Mechanisms of Antimicrobial Action
This compound employs a multi-faceted approach to inhibit microbial growth, primarily through the disruption of the cell membrane and the interference with cell-to-cell communication.
Disruption of Bacterial Cell Membrane
This compound is believed to exert its antimicrobial effect by compromising the integrity of the bacterial cell membrane. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the propyl group facilitates its interaction with the lipid bilayer of the cell membrane.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
A significant mechanism of action for this compound against Pseudomonas aeruginosa is the inhibition of its quorum sensing (QS) systems. QS is a cell-density-dependent signaling mechanism that regulates the expression of virulence factors and biofilm formation. This compound has been shown to antagonize the LasR and RhlR receptors, which are key regulators in the P. aeruginosa QS cascade. By interfering with these receptors, this compound can effectively reduce the production of virulence factors such as elastase, pyocyanin, and rhamnolipids, as well as inhibit biofilm formation.
Caption: this compound's dual action on bacterial cells.
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and zone of inhibition, based on established guidelines and literature.
Broth Microdilution Assay for MIC and MBC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Caption: Workflow for MIC and MBC determination.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the wells of a 96-well plate using the appropriate broth medium.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final desired microbial concentration.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated, and the MBC is the lowest concentration that shows no microbial growth on the agar.
Disc Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper discs
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension to create a lawn of growth.
-
Disc Application: Aseptically place a filter paper disc impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate under appropriate conditions.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disc in millimeters.
Conclusion and Future Directions
This compound demonstrates significant potential as a broad-spectrum antimicrobial agent against common laboratory contaminants. Its mechanisms of action, including membrane disruption and quorum sensing inhibition, make it a compelling candidate for further investigation. While its antibacterial properties are well-documented, further research is warranted to fully elucidate its antifungal efficacy, particularly against filamentous fungi like Aspergillus niger. The synergistic potential of this compound with existing antimicrobial drugs also presents a promising avenue for future studies, potentially leading to the development of novel combination therapies to combat antimicrobial resistance. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antimicrobial properties in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Microencapsulated mycelium-bound tannase from Aspergillus niger: an efficient catalyst for esterification of this compound in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases in vitro antifungal imidazole activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl Gallates as Potential Antibiofilm Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Oxidant Double-Edged Sword: A Technical Guide to Propyl Gallate's Activity in the Presence of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl gallate (PG), a synthetic antioxidant widely employed in the food, cosmetic, and pharmaceutical industries, exhibits a paradoxical pro-oxidant activity in the presence of transition metal ions such as copper (Cu(II)) and iron (Fe(III)). This technical guide provides an in-depth investigation into this phenomenon, elucidating the underlying chemical mechanisms, detailing experimental protocols for its assessment, and exploring the consequential cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering a deeper understanding of the complex interactions between phenolic antioxidants, metal ions, and biological systems. The provided experimental methodologies and pathway diagrams are intended to facilitate further research and a more nuanced evaluation of the biological effects of this compound.
Introduction: The Antioxidant That Turns Pro-Oxidant
This compound (propyl 3,4,5-trihydroxybenzoate) is lauded for its ability to scavenge free radicals, a property conferred by the three hydroxyl groups on its aromatic ring.[1][2] This mechanism involves the donation of a hydrogen atom to stabilize reactive free radicals, thereby terminating damaging chain reactions.[2][3] Additionally, PG can chelate metal ions, sequestering them and preventing their participation in the formation of free radicals.[1]
However, under certain conditions, particularly in the presence of redox-active metal ions like copper and iron, the protective antioxidant properties of this compound can be subverted, leading to a pro-oxidant effect. This shift is characterized by the accelerated generation of reactive oxygen species (ROS), which can induce significant cellular damage, including lipid peroxidation and DNA strand breaks. This guide will dissect the mechanisms behind this dual functionality and provide the tools to investigate it.
The Chemical Core: Fenton-Like Reactions and ROS Generation
The pro-oxidant activity of this compound in the presence of metal ions is primarily driven by a series of redox reactions analogous to the Fenton reaction. In this process, the metal ion is reduced by this compound, and the reduced metal ion then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).
The key steps in this process are:
-
Reduction of the Metal Ion: this compound donates an electron to the metal ion (e.g., Cu(II) or Fe(III)), reducing it to a lower oxidation state (Cu(I) or Fe(II)). This compound itself is oxidized to a semiquinone radical.
-
Fenton-Like Reaction: The reduced metal ion reacts with hydrogen peroxide, which is present in biological systems, to produce a hydroxyl radical.
-
Regeneration of the Metal Ion: The oxidized metal ion can then be reduced again by another molecule of this compound, creating a catalytic cycle that continuously generates ROS.
This cascade of reactions leads to a significant increase in oxidative stress within the cellular environment.
Quantifying the Damage: Experimental Protocols
To investigate the pro-oxidant activity of this compound, a suite of well-established assays can be employed. These protocols are designed to measure the direct consequences of ROS generation: DNA damage and lipid peroxidation, as well as the presence of ROS themselves.
Assessment of DNA Damage: The Comet Assay
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Prepare 1% normal melting point agarose in distilled water and coat microscope slides. Allow to dry completely.
-
Embedding: Mix cell suspension with 0.5% low melting point agarose at 37°C in a 1:10 ratio. Pipette 75 µL onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Remove coverslips and immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5) at 4°C.
-
Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or ethidium bromide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using appropriate software to measure tail length, tail intensity, and tail moment.
Measurement of Lipid Peroxidation: The TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Detailed Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the sample to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction with TBA: Mix the supernatant with a TBA solution and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Detection of Intracellular ROS: The DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.
Detailed Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with this compound and the metal ion of interest.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or a fluorescence microscope.
Quantitative Data Summary
The pro-oxidant activity of this compound in the presence of metal ions is concentration-dependent. The following tables summarize representative quantitative data from the literature.
Table 1: this compound and Copper-Induced DNA Damage in Human Fibroblasts
| This compound (mM) | Copper(II) Chloride (mM) | DNA Damage (Arbitrary Units) |
| 0 | 2.5 | 1.2 ± 0.3 |
| 0.15 | 0 | 1.5 ± 0.4 |
| 0.15 | 2.5 | 8.7 ± 1.1 |
| 0.25 | 2.5 | 15.4 ± 2.3 |
| 0.5 | 2.5 | 28.9 ± 3.5 |
Data are presented as mean ± standard deviation. DNA damage was assessed using the alkaline elution technique, a method comparable to the comet assay for detecting DNA strand breaks.
Table 2: this compound and Copper-Induced Lipid Peroxidation in Human Fibroblasts
| This compound (mM) | Copper(II) Chloride (mM) | TBARS (nmol MDA/mg protein) |
| 0 | 5 | 0.8 ± 0.2 |
| 0.125 | 0 | 0.6 ± 0.1 |
| 0.125 | 5 | 3.1 ± 0.5 |
| 0.25 | 5 | 7.8 ± 1.2 |
| 0.5 | 5 | 14.2 ± 2.1 |
Data are presented as mean ± standard deviation. Lipid peroxidation was measured using the TBARS assay.
Table 3: this compound and Iron-Induced DNA Damage (8-oxodG Formation)
| Gallic Acid (µM) | Fe(III)EDTA (µM) | 8-oxodG / 10⁵ dG |
| 0 | 100 | 1.1 ± 0.2 |
| 50 | 0 | 1.3 ± 0.3 |
| 50 | 100 | 5.8 ± 0.9 |
| 100 | 100 | 11.2 ± 1.7 |
| 200 | 100 | 20.5 ± 3.1 |
Data are presented as mean ± standard deviation. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is a marker of oxidative DNA damage. Gallic acid is the primary metabolite of this compound.
Cellular Consequences: Impact on Signaling Pathways
The surge in intracellular ROS initiated by the pro-oxidant activity of this compound and metal ions can trigger a variety of cellular signaling pathways, ultimately leading to cellular dysfunction and apoptosis. Two key pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.
The MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several branches of the MAPK pathway.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade for cell survival, proliferation, and growth. While often associated with pro-survival signals, its regulation by ROS is complex. This compound has been shown to inhibit the PI3K/AKT pathway, contributing to its pro-apoptotic effects.
Conclusion and Future Directions
The dual nature of this compound, acting as both an antioxidant and a pro-oxidant, underscores the complexity of its biological activity. The presence of metal ions is a critical determinant of its function, shifting the balance towards oxidative stress and cellular damage. This technical guide has provided a framework for understanding and investigating this phenomenon, from the fundamental chemical reactions to the resulting cellular consequences.
For researchers and professionals in drug development, a thorough understanding of these interactions is paramount. The pro-oxidant potential of this compound could be harnessed for therapeutic benefit, for instance, in cancer therapy where inducing oxidative stress in tumor cells is a viable strategy. Conversely, in other applications, the co-localization of this compound and metal ions could lead to unintended toxicity.
Future research should focus on further elucidating the precise conditions that favor the pro-oxidant activity of this compound, including the influence of pH, the presence of other biological molecules, and the specific cellular compartments involved. A deeper understanding of the signaling pathways affected will also be crucial for predicting and controlling the biological outcomes of this compound exposure.
References
- 1. Induction of lipid peroxidation in human fibroblasts by the antioxidant this compound in combination with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-mediated oxidative damage to cellular and isolated DNA by gallic acid, a metabolite of antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability of Propyl Gallate in Aqueous Solutions: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stability of propyl gallate in aqueous solutions for researchers, scientists, and drug development professionals. This compound, a synthetic antioxidant, is widely used as a preservative in food, cosmetics, and pharmaceutical formulations to prevent oxidative degradation.[1][2] A thorough understanding of its stability profile in aqueous environments is crucial for ensuring product efficacy and safety.
Physicochemical Properties of this compound
This compound (propyl 3,4,5-trihydroxybenzoate) is an ester of gallic acid and propanol.[2] It presents as a white to creamy-white crystalline powder with a slightly bitter taste.[3] While soluble in ethanol, ether, and propylene glycol, it is only slightly soluble in water.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₅ | |
| Molecular Weight | 212.20 g/mol | |
| Melting Point | 146-150 °C | |
| pKa | 7.94 | |
| Water Solubility | Slightly soluble | |
| Appearance | White to creamy-white crystalline powder |
Factors Affecting the Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents and metal ions.
Effect of pH
Effect of Temperature
This compound is known to be unstable at high temperatures. It is rapidly destroyed in oils used for frying, indicating thermal lability. Researchers should consider the impact of temperature during processing and storage of aqueous formulations containing this compound.
Effect of Light
Exposure to visible light can promote the degradation of this compound, especially in the presence of photosensitizers like riboflavin. This photodegradation can involve the formation of reactive oxygen species (ROS), leading to the breakdown of the antioxidant.
Presence of Metal Ions and Oxidizing Agents
This compound can form colored complexes with metal ions such as iron, which can affect its stability and the appearance of the solution. The presence of strong oxidizing agents will also lead to the degradation of this compound as it exerts its antioxidant function.
Degradation Pathways
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, yielding gallic acid and propanol. This process can be accelerated by acidic or basic conditions and elevated temperatures.
Further degradation can occur through oxidation , particularly given its function as an antioxidant. The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of semiquinone radicals and subsequently quinone-type structures.
Figure 1. Primary degradation pathways of this compound in aqueous solutions.
Quantitative Stability Data
While comprehensive experimental data on the degradation kinetics of this compound in aqueous solutions across a wide range of pH and temperatures is limited in publicly available literature, theoretical calculations provide some insights into its reactivity.
Table 2: Theoretical Reaction Rate Constants of this compound with Peroxyl Radicals in Aqueous Media at Physiological pH (298.15 K)
| Reacting Radical | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Hydroperoxyl radical (•OOH) | 4.56 x 10⁸ | |
| Methylperoxyl radical (•OOCH₃) | 1.59 x 10⁶ | |
| Ethylperoxyl radical (•OOCH₂CH₃) | 4.05 x 10⁸ |
Note: These are theoretical values and represent the reactivity towards specific radicals, not the overall degradation rate in an aqueous solution.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound in aqueous solutions, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are commonly employed techniques.
Stability-Indicating HPLC Method
A stability-indicating HPLC method can separate and quantify this compound from its degradation products.
Objective: To determine the concentration of this compound in an aqueous solution over time under specific storage conditions (e.g., varying pH, temperature, and light exposure).
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Purified water (HPLC grade).
-
Phosphoric acid or other suitable acid for pH adjustment.
-
Aqueous buffers of desired pH values.
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 68:32:0.1, v/v/v).
-
Flow Rate: 0.80 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 50 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) and dilute to known concentrations to create a calibration curve.
-
Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration in the buffers of interest.
-
Stability Study: Store the sample solutions under the defined conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, photostability chamber).
-
Analysis: At specified time points, withdraw aliquots of the sample solutions, dilute if necessary, and inject into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound and calculate its concentration using the calibration curve. The appearance of new peaks may indicate degradation products.
UV-Visible Spectrophotometric Method
This method can be used for a more rapid, though less specific, assessment of this compound degradation.
Objective: To monitor the decrease in this compound concentration by measuring the change in absorbance over time.
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes.
Reagents and Materials:
-
This compound.
-
Aqueous buffers of desired pH values.
-
Solvent for stock solution (e.g., ethanol or methanol).
Procedure:
-
Determine λmax: Scan a solution of this compound in the chosen buffer to determine the wavelength of maximum absorbance (λmax), which is typically around 275 nm.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax to construct a calibration curve.
-
Sample Preparation and Stability Study: Prepare aqueous solutions of this compound in the buffers of interest and store them under the desired experimental conditions.
-
Absorbance Measurement: At regular intervals, measure the absorbance of the sample solutions at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound at each time point.
Figure 2. Experimental workflow for assessing the stability of this compound in aqueous solutions.
Antioxidant Mechanism of this compound
This compound functions as a primary antioxidant through a free radical scavenging mechanism. The three hydroxyl groups on the benzene ring can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting this compound radical is stabilized by resonance, making it relatively unreactive. Additionally, this compound can act as a secondary antioxidant by chelating metal ions, such as iron and copper, which can catalyze oxidation reactions.
References
- 1. Antioxidant activity of this compound in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. Antioxidant activity of gallates: an electrochemical study in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of propyl gallate to gallic acid in experimental buffers.
An In-depth Technical Guide to the Hydrolysis of Propyl Gallate in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (propyl 3,4,5-trihydroxybenzoate) is an antioxidant commonly used as a preservative in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of lipids and other sensitive components. Its efficacy and stability are paramount to its function. However, as an ester, this compound is susceptible to hydrolysis, breaking down into gallic acid and propanol. This degradation is significantly influenced by the pH and composition of the surrounding medium. Understanding the kinetics and mechanisms of this hydrolysis is critical for formulation development, stability testing, and ensuring product quality. This technical guide provides a comprehensive overview of the hydrolysis of this compound in experimental buffer systems, including detailed experimental protocols and data presentation frameworks.
The Chemical Pathway of this compound Hydrolysis
The hydrolysis of this compound is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of gallic acid and propanol. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then eliminates propanol to form the protonated gallic acid. A final deprotonation step yields gallic acid.
Base-Catalyzed (Saponification) Hydrolysis
In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the propanol moiety and forming gallic acid. Under basic conditions, the carboxylic acid will be deprotonated to form the gallate salt. This compound is rapidly hydrolyzed to gallate under alkaline conditions[1].
Figure 1. Acid- and Base-Catalyzed Hydrolysis of this compound.
Quantitative Data on this compound Hydrolysis
| Buffer System | pH | Temperature (°C) | Observed Rate Constant (k_obs) | Half-life (t_1/2) | Comments |
| Hydrochloric Acid | 1.0 | 25 | - | - | Dominated by specific acid catalysis. |
| Acetate Buffer | 4.5 | 25 | - | - | Region of expected maximum stability. |
| Phosphate Buffer | 7.0 | 25 | - | - | General base catalysis may contribute. |
| Phosphate Buffer | 7.2 | - | - | - | This compound has a solubility of approximately 0.33 mg/ml in a 1:2 solution of DMF:PBS (pH 7.2)[2]. |
| Borate Buffer | 9.0 | 25 | - | - | Dominated by specific base catalysis. |
| Sodium Hydroxide | 11.2 | 50 | - | - | Rapid and quite complete hydrolysis of this compound has been observed at this pH[1]. |
Data in this table is illustrative of expected trends. Actual values must be determined experimentally.
Experimental Protocols
To accurately determine the hydrolysis kinetics of this compound, a well-designed experimental protocol is essential. The following are detailed methodologies for conducting such studies.
General Experimental Workflow
Figure 2. General Experimental Workflow for Studying this compound Hydrolysis.
Protocol 1: HPLC Method for Kinetic Analysis
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of this compound and the appearance of gallic acid over time.
4.2.1. Materials and Reagents
-
This compound (analytical standard)
-
Gallic Acid (analytical standard)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Phosphoric acid
-
Buffer salts (e.g., sodium acetate, sodium phosphate monobasic and dibasic, boric acid)
-
Volumetric flasks, pipettes, and autosampler vials
4.2.2. Instrumentation
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Temperature-controlled water bath or incubator
-
Calibrated pH meter
4.2.3. Procedure
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., acetate pH 4-5, phosphate pH 6-8, borate pH 9-10) at the desired ionic strength.
-
Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Prepare a series of standard solutions of gallic acid and this compound in the mobile phase to create a calibration curve.
-
-
Hydrolysis Experiment:
-
Place a known volume of the desired buffer solution into a sealed container in a temperature-controlled bath and allow it to equilibrate.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer to achieve the desired starting concentration (ensure the organic solvent from the stock solution is a very small percentage of the total volume).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (this will stop the hydrolysis by changing the pH and concentration).
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase, such as a mixture of water (with 0.1% phosphoric acid) and acetonitrile in an isocratic or gradient elution.
-
Set the UV detector to a wavelength where both this compound and gallic acid have good absorbance (e.g., 270-280 nm).
-
Inject the quenched samples and standards onto the HPLC system.
-
-
Data Analysis:
-
From the calibration curves, determine the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the this compound concentration (ln[PG]) versus time.
-
For a first-order or pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line is the observed rate constant (k_obs).
-
Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k_obs.
-
Protocol 2: Spectrophotometric Method for Preliminary Analysis
A spectrophotometric method can be used for a more rapid, albeit potentially less specific, assessment of this compound degradation. This method is based on the reaction of phenolic compounds with the Folin-Ciocalteu reagent.
4.3.1. Materials and Reagents
-
This compound
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 10% w/v)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Standard laboratory glassware
4.3.2. Instrumentation
-
UV-Vis Spectrophotometer
-
Temperature-controlled water bath
4.3.3. Procedure
-
Hydrolysis Experiment:
-
Initiate the hydrolysis reaction as described in the HPLC protocol (Section 4.2.3).
-
At each time point, withdraw an aliquot of the reaction mixture.
-
-
Colorimetric Assay:
-
Into a series of test tubes, add a specific volume of buffer (e.g., 15 mL of pH 7.0 phosphate buffer)[3].
-
Add the aliquot from the hydrolysis reaction.
-
Add the Folin-Ciocalteu reagent (e.g., 1.5 mL of 1:2 diluted reagent) and sodium carbonate solution (e.g., 2 mL of 10% w/v)[3].
-
Bring the total volume to a fixed amount (e.g., 25 mL) with distilled water and allow time for color development.
-
Measure the absorbance at the wavelength of maximum absorbance (e.g., 680 nm) against a reagent blank.
-
-
Data Analysis:
-
The change in absorbance over time can be correlated with the degradation of this compound. Note that this method measures total phenolic content, so both this compound and the gallic acid product will contribute to the signal, but potentially with different response factors. This method is best suited for observing the overall change in the system rather than precise kinetic measurements of this compound disappearance.
-
Conclusion
The hydrolysis of this compound to gallic acid is a critical factor in the stability of formulations containing this antioxidant. The rate of this degradation is highly sensitive to the pH and composition of the aqueous environment. While a comprehensive public dataset of kinetic parameters is limited, the experimental protocols provided in this guide offer a robust framework for researchers to determine the hydrolysis kinetics of this compound under their specific experimental conditions. By carefully controlling pH, temperature, and buffer composition, and utilizing analytical techniques such as HPLC, scientists and drug development professionals can accurately predict the shelf-life and ensure the efficacy of their products.
References
Methodological & Application
Application Note: Preparation of a Stable Propyl Gallate Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidation.[1][2] In biomedical research, PG is valued for its ability to scavenge free radicals, making it a crucial tool for studying oxidative stress and related signaling pathways.[1][3] Its mechanism of action involves donating hydrogen atoms from its hydroxyl groups to neutralize free radicals and chelating metal ions that catalyze radical formation.[1] Given its poor solubility in aqueous solutions, preparing a stable, concentrated stock solution is essential for accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.
Data Presentation
Quantitative data regarding the solubility and recommended storage of this compound are summarized below for easy reference.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Ethanol | 10 mg/mL | |
| Ethanol (heated) | 50 mg/mL | |
| Water | 3.5 mg/mL | |
| PBS (pH 7.2) | Sparingly soluble; approx. 0.33 mg/mL when predissolved in DMF (1:2 ratio) |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Stability | Recommendations & Notes | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a well-closed, non-metallic container, protected from light. | |
| Stock in Anhydrous DMSO/Ethanol | -80°C or -20°C | ≥ 6 months at -80°C; ≥ 1 month at -20°C | Purge with an inert gas before sealing. Protect from light. Aliquot to avoid repeat freeze-thaw cycles. | |
| Aqueous/Culture Media Dilutions | 2-8°C | < 24 hours | Prepare fresh from stock solution for each experiment. Do not store. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 100 mM (~21.2 mg/mL) stock solution. Due to solubility limits, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the recommended solvents. Given its widespread use and lower toxicity in cell culture, DMSO is the focus of this primary protocol.
Materials:
-
This compound (PG), crystalline solid (FW: 212.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 2 mL)
-
0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-computation: To prepare a 100 mM stock solution, calculate the required mass of this compound. For 1 mL of stock, 21.22 mg is needed.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 21.22 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Note on Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw Stock: Thaw one aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations. To avoid precipitation or "solvent shock," add the stock solution to the medium dropwise while gently vortexing.
-
Example Dilution: To prepare a 100 µM working solution in 10 mL of medium, add 10 µL of the 100 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions, as this compound is unstable in these solutions.
Mandatory Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Antioxidant Mechanism of this compound
This compound primarily functions by neutralizing reactive oxygen species (ROS), thereby inhibiting downstream inflammatory signaling pathways such as NF-κB.
Caption: this compound inhibits NF-κB signaling by scavenging ROS.
References
Application Notes and Protocols for the Quantification of Propyl Gallate in Biological Samples via HPLC
FOR IMMEDIATE RELEASE
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Reliable Quantification of Propyl Gallate in Biological Matrices
[City, State] – [Date] – This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various biological samples, including plasma, urine, and tissue homogenates. This method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, toxicokinetic, and metabolism studies.
This compound, an ester of gallic acid, is a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. The described HPLC method provides a reliable tool for these investigations.
Principle of the Method
This method utilizes reverse-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound from complex biological matrices. The sample preparation involves protein precipitation, a straightforward and effective technique for removing proteinaceous interferences from samples like plasma and serum. For urine, a dilution step may be sufficient, while tissue samples require homogenization prior to protein precipitation. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a rapid and efficient analysis.
Method Validation Summary
While a complete validation report for this compound in every biological matrix is not available in a single public source, the following tables summarize typical performance characteristics based on validated methods for pharmaceutical and food matrices.[1][2][3] It is crucial that these parameters are fully validated for the specific biological matrix being investigated in your laboratory.
Table 1: Chromatographic Conditions and Detection
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v)[1] |
| Flow Rate | 0.8 - 1.2 mL/min[1] |
| Column Temperature | 35 - 40 °C |
| Detection Wavelength | 272 - 280 nm |
| Injection Volume | 10 - 50 µL |
| Retention Time | Approximately 8.15 minutes (will vary with exact conditions) |
Table 2: Method Performance Characteristics (Representative)
| Validation Parameter | Typical Performance |
| Linearity Range | 0.08 - 3.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 92 - 101.3% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.08 µg/mL (estimated) |
Note: The performance characteristics are representative and should be established during in-house validation for the specific biological matrix.
Experimental Workflow
The general workflow for the quantification of this compound in biological samples is depicted below.
Detailed Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Biological matrix (plasma, urine, or tissue)
-
Centrifuge tubes
-
Syringe filters (0.45 µm)
-
HPLC vials
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05, 0.1, 0.5, 1, 2, 5, and 10 µg/mL).
Sample Preparation
4.3.1. Plasma/Serum Samples
-
Pipette 200 µL of plasma or serum into a centrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
4.3.2. Urine Samples
-
Centrifuge the urine sample at 5,000 rpm for 10 minutes to remove any particulate matter.
-
Dilute the supernatant 1:1 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4.3.3. Tissue Samples
-
Accurately weigh approximately 100 mg of tissue.
-
Homogenize the tissue in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).
-
Take 200 µL of the tissue homogenate and proceed with the protein precipitation protocol as described for plasma/serum samples (Section 4.3.1).
HPLC Analysis
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
-
Account for any dilution factors used during sample preparation to calculate the final concentration in the original biological matrix.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key steps in the bioanalytical method validation process, ensuring the reliability of the quantitative data.
For further information, please contact:
References
Application of Propyl Gallate for the Prevention of Lipid Peroxidation in Tissue Homogenates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl gallate (propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation of lipids.[1] In a research setting, it serves as a valuable tool to inhibit lipid peroxidation in biological samples, such as tissue homogenates, thereby preserving their integrity for various biochemical analyses. Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), which can cause cellular damage.[2] this compound effectively mitigates this process through its potent free radical scavenging and metal-chelating properties.[1]
This document provides detailed application notes and protocols for utilizing this compound to prevent lipid peroxidation in tissue homogenates, including its mechanism of action, comparative efficacy with other antioxidants, and standardized experimental procedures.
Mechanism of Action
This compound's antioxidant activity stems from its chemical structure, which features three hydroxyl groups on a benzene ring. This configuration allows it to act as a potent antioxidant through two primary mechanisms:
-
Hydrogen Atom Donation: this compound readily donates hydrogen atoms from its hydroxyl groups to lipid free radicals (L•) and lipid peroxyl radicals (LOO•). This donation neutralizes the free radicals, terminating the lipid peroxidation chain reaction. The resulting this compound radical is stabilized by resonance, rendering it less reactive.[3]
-
Metal Ion Chelation: this compound can chelate pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of reactive oxygen species (ROS) and the decomposition of lipid hydroperoxides into more reactive radicals. By sequestering these metals, this compound prevents them from participating in the initiation and propagation of lipid peroxidation.
Below is a diagram illustrating the mechanism of lipid peroxidation and its inhibition by this compound.
Data Presentation: Efficacy of this compound
The effectiveness of this compound in preventing lipid peroxidation can be quantified by measuring the reduction in malondialdehyde (MDA) levels, a key biomarker of this process. The following tables summarize the reported efficacy of this compound and compare it with other common antioxidants.
Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., tissue type, method of inducing peroxidation).
Table 1: Effective Concentrations of this compound in In Vitro Systems
| System | Effective Concentration | Observation |
| Human Fibroblasts | > 0.125 mM | Significant reduction of thiobarbituric acid-reactive substances (TBARS).[4] |
| Isolated Rat Hepatocytes | Dose-dependent | Prolonged cell survival against oxyradicals. |
| In Vivo (Rats) | 20 µmol/kg body weight | 80.0 +/- 11.5% organ salvage after ischemia-reperfusion. |
Table 2: Comparative Antioxidant Activity (IC₅₀ values in µg/mL)
| Antioxidant | DPPH Radical Scavenging Assay (IC₅₀) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe²⁺/g) |
| This compound | Not directly reported in these studies | Not directly reported in these studies |
| Butylated Hydroxyanisole (BHA) | 0.0052 | 12341 |
| Butylated Hydroxytoluene (BHT) | 0.011 | 9928 |
Data from a comparative study on synthetic antioxidants. Note: Lower IC₅₀ indicates higher antioxidant activity.
Experimental Protocols
This section provides detailed protocols for preparing tissue homogenates and assessing the efficacy of this compound in preventing lipid peroxidation.
Protocol 1: Preparation of Tissue Homogenate
This protocol describes the preparation of a standard tissue homogenate (e.g., from rat liver or brain) for use in lipid peroxidation assays.
Materials:
-
Tissue of interest (e.g., liver, brain)
-
Ice-cold 20 mM Tris-HCl buffer, pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge
Procedure:
-
Excise the tissue immediately after sacrificing the animal and place it in ice-cold Tris-HCl buffer to wash off excess blood.
-
Blot the tissue dry, weigh it, and chop it into small pieces.
-
Prepare a 10% (w/v) homogenate by adding the tissue to 9 volumes of ice-cold 20 mM Tris-HCl buffer, pH 7.4.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant) for the lipid peroxidation assay.
Protocol 2: Evaluation of this compound's Efficacy using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is adapted for evaluating the concentration-dependent inhibitory effect of this compound on induced lipid peroxidation in tissue homogenates.
Materials:
-
Tissue homogenate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Lipid peroxidation inducers:
-
Ferrous sulfate (FeSO₄) solution (e.g., 10 mM)
-
Ascorbic acid solution (e.g., 100 mM)
-
-
8.1% Sodium dodecyl sulfate (SDS)
-
20% Acetic acid solution, pH 3.5
-
0.8% Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Procedure:
-
Experimental Setup:
-
Prepare a series of test tubes.
-
To each tube, add a specific volume of tissue homogenate (e.g., 0.5 mL).
-
Add varying concentrations of this compound (e.g., to final concentrations of 10, 50, 100, 200 µM). Include a vehicle control (ethanol).
-
Include a positive control (e.g., BHA or BHT at a known effective concentration).
-
Include a negative control (no antioxidant).
-
-
Pre-incubation:
-
Vortex the tubes gently and pre-incubate at 37°C for 10 minutes to allow the antioxidant to interact with the homogenate.
-
-
Induction of Lipid Peroxidation:
-
To all tubes except the basal lipid peroxidation control, add the inducing agents (e.g., 50 µL of 10 mM FeSO₄ and 50 µL of 100 mM ascorbic acid).
-
Vortex gently and incubate at 37°C for 30-60 minutes in a shaking water bath.
-
-
TBARS Assay:
-
Stop the reaction by adding 0.2 mL of 8.1% SDS and 1.5 mL of 20% acetic acid to each tube.
-
Add 1.5 mL of 0.8% TBA solution to each tube.
-
Vortex and heat the tubes at 95°C for 60 minutes.
-
Cool the tubes on ice and centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100
-
The following diagram illustrates the experimental workflow.
Conclusion
This compound is a highly effective antioxidant for preventing lipid peroxidation in tissue homogenates. Its dual mechanism of action, involving both free radical scavenging and metal ion chelation, makes it a robust tool for preserving the integrity of biological samples. The provided protocols offer a standardized approach for researchers to utilize and evaluate the efficacy of this compound in their specific experimental systems. When designing experiments, it is recommended to perform a dose-response curve to determine the optimal concentration of this compound for the specific tissue and experimental conditions.
References
- 1. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and this compound as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of lipid peroxidation in human fibroblasts by the antioxidant this compound in combination with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Gallate as an Antioxidant Additive in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic phenolic antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] In the realm of cell culture, this compound presents a dual functionality; it can act as a potent antioxidant to protect cells from oxidative stress, or under certain conditions, exhibit pro-oxidant and cytotoxic activities.[2][3] This duality makes it a valuable tool for studying cellular responses to oxidative stress and for potential therapeutic applications, including cancer research.[4][5]
This compound's primary antioxidant mechanism involves the donation of hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. It is also capable of chelating metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS). However, its effects are concentration-dependent and cell-type specific. At lower concentrations, it can be protective, while at higher concentrations, it has been shown to induce apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as PI3K/AKT and MAPK.
These application notes provide detailed protocols for utilizing this compound in cell culture to study its antioxidant and cytotoxic effects.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| Human Trophoblasts (HTR8/SVneo) | Proliferation Assay | Not Specified | Significant reduction in proliferation | |
| Rat Hepatocytes | Cell Viability | Not Specified | Concentration-dependent cell death (0.5-2.0 mM) | |
| Lung Cancer (Calu-6) | Growth Inhibition | 24 h | ~50 µM | |
| Lung Cancer (A549) | Growth Inhibition | 24 h | ~800 µM | |
| Lung Cancer (A549) | Anti-proliferation | 48 h | ~1 mM | |
| Lung Cancer (A549) | Anti-proliferation | 72 h | ~0.5 mM | |
| Breast Cancer (MCF-7) | MTS Assay | 48 h | >1000 µg/mL | |
| Hepatocellular Carcinoma (Hep3B) | SRB Assay | 48 h | 40-135 µg/mL | |
| Hepatocellular Carcinoma (Mahlavu) | SRB Assay | 48 h | 40-135 µg/mL | |
| Hepatocellular Carcinoma (HepJ5) | SRB Assay | 48 h | 40-135 µg/mL | |
| Chinese Hamster Ovary (CHO-K1) | Chromosomal Aberrations | 3 h | 0.25-1.5 mM |
Table 2: Effects of this compound on Oxidative Stress Markers
| Cell Type | Parameter Measured | Treatment Conditions | Observed Effect | Reference |
| Human Pulmonary Fibroblasts | Total ROS | 100-800 µM for 30-180 min and 24 h | Increased ROS levels | |
| Human Pulmonary Fibroblasts | Glutathione (GSH) | 800-1600 µM for 24 h | Depletion of GSH | |
| Rat Myocardium (in vivo) | TBARS, GSH, SOD, Catalase | 500 mg/kg for 5 weeks | Modulation of endogenous antioxidants | |
| Rat Hepatocytes | Intracellular ATP, GSH | 0.5-2.0 mM | Depletion of ATP and GSH |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has poor solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required.
Materials:
-
This compound (PG) powder (e.g., Sigma-Aldrich, Cat. No. P3130)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
To prepare a 100 mM stock solution, weigh out 21.22 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Assessment of this compound Cytotoxicity using MTS Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 100 mM stock solution. A suggested starting range is 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Ensure the final DMSO concentration is consistent across all wells.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
H2DCFDA (e.g., Invitrogen, Cat. No. D399)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 30 minutes to 24 hours). Include a positive control (e.g., 100 µM H2O2 for 30 minutes) and a vehicle control.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of H2DCFDA in serum-free medium.
-
Add the H2DCFDA solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For flow cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
For fluorescence microscopy: Add PBS to the wells and visualize the cells using a fluorescence microscope with a standard FITC filter set.
Protocol 4: Western Blot Analysis of PI3K/AKT and MAPK Signaling Pathways
This protocol outlines the steps to assess the effect of this compound on key proteins in the PI3K/AKT and MAPK signaling pathways.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate times.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
In many cell types, particularly cancer cells, this compound has been demonstrated to inhibit the PI3K/AKT pathway, which is a critical regulator of cell survival and proliferation. Simultaneously, it can modulate the MAPK pathways (including ERK, p38, and JNK), which are involved in cellular responses to stress and can lead to apoptosis. The specific effects on the MAPK pathway can be cell-type dependent.
Conclusion
This compound is a versatile compound for in vitro studies, capable of exerting both antioxidant and pro-oxidant effects. Its utility in cell culture media allows researchers to investigate the mechanisms of oxidative stress and the cellular signaling pathways that govern cell fate. The provided protocols offer a framework for incorporating this compound into experimental designs to explore its multifaceted biological activities. It is crucial to empirically determine the optimal concentration and treatment duration for each specific cell line and experimental question.
References
- 1. This compound Inhibits Adipogenesis by Stimulating Extracellular Signal-Related Kinases in Human Adipose Tissue-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of this compound and related compounds in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits hepatocellular carcinoma cell growth through the induction of ROS and the activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Model to Study the Hepatoprotective Effects of Propyl Gallate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for establishing a robust in vitro model to investigate the hepatoprotective properties of propyl gallate. The protocols detailed below utilize the human hepatoma cell line, HepG2, a widely accepted model for studying drug-induced liver injury and hepatoprotective mechanisms.[1][2] This document outlines the induction of hepatotoxicity, treatment with this compound, and subsequent evaluation of its protective effects through various cellular and molecular assays.
Introduction
This compound (PG) is a synthetic antioxidant commonly used as a food preservative.[3][4] Beyond its role in preventing lipid peroxidation in consumables, emerging evidence suggests that this compound possesses significant hepatoprotective activities, primarily attributed to its potent free radical scavenging capabilities.[5] In vitro models are indispensable tools for the initial screening and mechanistic elucidation of hepatoprotective agents. They offer a controlled environment to study cellular responses to toxins and the protective effects of test compounds, providing critical data before advancing to more complex in vivo studies.
This guide details a series of protocols to assess the hepatoprotective effects of this compound against acetaminophen (APAP)-induced cytotoxicity in HepG2 cells. Acetaminophen overdose is a leading cause of acute liver failure, making it a clinically relevant model for studying drug-induced liver injury. The described assays will quantify cell viability, membrane integrity, oxidative stress, and apoptosis, while also exploring the underlying molecular mechanisms involving key signaling pathways.
Materials and Reagents
-
Cell Line: Human hepatoma HepG2 cells
-
Culture Media: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.
-
Hepatotoxin: Acetaminophen (APAP)
-
Test Compound: this compound (PG)
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for Reactive Oxygen Species (ROS) detection
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Reagents for Western Blotting (primary and secondary antibodies for Nrf2, Keap1, HO-1, p-NF-κB p65, IκBα, and β-actin)
-
Reagents for Immunofluorescence (as for Western Blotting, plus DAPI)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Trypsin-EDTA
-
Experimental Workflow
The overall experimental design involves culturing HepG2 cells, pre-treating them with this compound, inducing cellular injury with a hepatotoxin, and finally, assessing the protective effects of this compound through a series of biochemical and molecular assays.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Maintain HepG2 Cells: Culture HepG2 cells in T-75 flasks with complete MEM medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Seeding: For experimental assays, trypsinize the cells and seed them in appropriate plates.
-
96-well plates: Seed at a density of 1 x 10⁴ cells/well for MTT and LDH assays.
-
24-well or 6-well plates: Seed at a density of 5 x 10⁴ cells/well for ROS analysis and protein extraction for Western blotting.
-
-
Attachment: Allow the cells to attach and grow for 18-24 hours before treatment.
Induction of Hepatotoxicity and this compound Treatment
-
Pre-treatment: After cell attachment, remove the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 10, 20, 50, 100 µM). Incubate for a predetermined time (e.g., 2-4 hours).
-
Hepatotoxin Exposure: Following pre-treatment, add acetaminophen (APAP) to the wells to induce toxicity. A typical concentration range for APAP in HepG2 cells is 5-20 mM for 24 hours.
-
Controls: Include the following controls in each experiment:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Toxin Control: Cells treated with APAP only.
-
This compound Control: Cells treated with the highest concentration of this compound only to assess its intrinsic toxicity.
-
Assessment of Hepatoprotection
This assay measures the metabolic activity of viable cells.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
This assay quantifies the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
-
Sample Collection: After treatment, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation:
-
Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100
-
The DCFH-DA assay is used to measure intracellular ROS levels.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Normalization: Normalize the fluorescence intensity to the protein concentration in each well.
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Reading: Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).
-
Data Analysis: Express the results as fold change in caspase-3 activity compared to the control.
Mechanistic Studies: Signaling Pathway Analysis
This compound is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways such as Nrf2/ARE and NF-κB.
Nrf2/ARE Pathway Activation
The Nrf2 pathway is a primary regulator of the cellular antioxidant response.
-
Protocol for Western Blotting:
-
Protein Extraction: After treatment, lyse the cells and extract total and nuclear proteins.
-
Protein Quantification: Determine protein concentrations using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Protocol for Immunofluorescence:
-
Cell Fixation and Permeabilization: Grow cells on coverslips, treat as described, then fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Block with BSA and incubate with the primary antibody for Nrf2.
-
Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging: Visualize the subcellular localization of Nrf2 using a fluorescence or confocal microscope.
-
NF-κB Signaling Pathway Inhibition
NF-κB is a key regulator of inflammation, which often accompanies liver injury.
-
Protocol for Western Blotting:
-
Follow the Western blotting protocol as described for the Nrf2 pathway, using primary antibodies against p-NF-κB p65, IκBα, and p-IκBα. Analyze the nuclear and cytoplasmic fractions to assess the translocation of the p65 subunit.
-
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is generally considered statistically significant.
Table 1: Summary of Experimental Conditions
| Parameter | Recommended Range/Value |
| Cell Line | HepG2 |
| Seeding Density (96-well) | 1 x 10⁴ cells/well |
| Hepatotoxin | Acetaminophen (APAP) |
| APAP Concentration | 5 - 20 mM |
| APAP Incubation Time | 24 hours |
| This compound (PG) Conc. | 10 - 100 µM |
| PG Pre-treatment Time | 2 - 4 hours |
Table 2: Summary of Key Assays and Measured Parameters
| Assay | Parameter Measured | Purpose |
| MTT Assay | Mitochondrial dehydrogenase activity | Assesses cell viability |
| LDH Assay | Lactate dehydrogenase release | Measures cytotoxicity/membrane damage |
| DCFH-DA Assay | DCF fluorescence | Quantifies intracellular ROS levels |
| Caspase-3 Assay | Caspase-3 enzymatic activity | Detects apoptosis |
| Western Blot | Protein expression and phosphorylation | Analyzes signaling pathway activation |
| Immunofluorescence | Protein subcellular localization | Visualizes protein translocation (e.g., Nrf2) |
By following these detailed protocols and application notes, researchers can effectively establish an in vitro model to investigate and quantify the hepatoprotective effects of this compound, providing valuable insights into its mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound as a hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Dichotomous Role of Propyl Gallate on Reactive Oxygen Species Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic phenolic compound widely utilized as an antioxidant in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of lipids and other sensitive components.[1][2][3] Its primary antioxidant mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to scavenge free radicals, thereby terminating damaging chain reactions.[1][4] The resulting this compound radical is stabilized by resonance, rendering it less reactive. Additionally, this compound can chelate metal ions like iron and copper, which catalyze the formation of reactive oxygen species (ROS).
However, emerging evidence reveals a more complex, dose-dependent role for this compound in cellular redox biology. While it exhibits potent antioxidant properties at lower concentrations, higher concentrations have been shown to exert pro-oxidant effects, leading to increased intracellular ROS levels, depletion of glutathione (GSH), and subsequent induction of cell death pathways such as apoptosis and autophagy in various cell types. This dual functionality positions this compound as a compound of significant interest for further investigation, particularly in the context of cancer therapeutics and toxicology.
These application notes provide a comprehensive overview of the effects of this compound on ROS production, supported by quantitative data, detailed experimental protocols for assessing these effects, and diagrams illustrating the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound on ROS and Cell Viability
The following tables summarize the quantitative data on the antioxidant and pro-oxidant effects of this compound from various studies.
Table 1: Antioxidant Activity of this compound
| Assay Type | Model System | IC50 Value (μM) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 4.2 | |
| ABTS Radical Scavenging | Chemical Assay | 4.2 | |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | - (FRAP value 0.506) |
IC50: The concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity.
Table 2: Pro-oxidant Effects of this compound on Human Pulmonary Fibroblasts (HPF)
| Parameter Measured | This compound Concentration (μM) | Time Point | Observed Effect | Reference |
| Total Intracellular ROS | 100-800 | 24 h | Significant increase (approx. 2.5-fold at 800 μM) | |
| Intracellular Superoxide (O₂⁻) | 100-800 | 24 h | Significant increase | |
| Mitochondrial Superoxide (O₂⁻) | 800-1600 | 24 h | Significant increase | |
| GSH-depleted Cells | 800-1600 | 24 h | Increased number of cells | |
| Intracellular GSH Levels | 200-1600 | 30-180 min | Significant decrease | |
| Apoptotic Cells (Annexin V positive) | 400-1600 | 24 h | Significant increase (approx. 20% at 800 μM) | |
| Loss of Mitochondrial Membrane Potential (MMP) | 400-1600 | 24 h | Significant increase (approx. 30% at 800 μM) |
Table 3: Pro-oxidant Effects of this compound on Cancer Cells
| Cell Line | This compound Concentration | Time Point | Observed Effect | Reference |
| Hepatocellular Carcinoma (HCC) | Not specified | Not specified | Increased intracellular superoxide and ROS | |
| Calf Pulmonary Artery Endothelial Cells (CPAEC) | Not specified | 24 h | Increased ROS levels and GSH depletion | |
| Human Leukemia Cells | Not specified | Not specified | Increased ROS levels | |
| HeLa Cells | Not specified | Not specified | Increased ROS levels and GSH depletion |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the effect of this compound on ROS production.
Protocol 1: Measurement of Total Intracellular ROS using DCFDA/H2DCFDA Assay
This protocol is adapted for a 96-well microplate format for both adherent and suspension cells.
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit (e.g., Abcam ab113851)
-
This compound (PG) stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)
-
Positive control (e.g., Pyocyanin or H₂O₂)
-
Negative control (vehicle)
Procedure for Adherent Cells:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 25,000-50,000 cells per well and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 20 µM working solution of H2DCFDA in pre-warmed 1x Assay Buffer or phenol red-free medium.
-
Staining: Remove the culture medium and wash the cells once with 100 µL of 1x Assay Buffer. Add 100 µL of the 20 µM H2DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells once with 100 µL of 1x Assay Buffer.
-
Treatment: Add 100 µL of medium containing the desired concentrations of this compound, positive control, and vehicle control to the respective wells.
-
Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 30 min, 1 h, 2 h, 24 h) using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Procedure for Suspension Cells:
-
Cell Preparation: Culture suspension cells to the desired density. Centrifuge the cells and wash once with sterile PBS.
-
Staining: Resuspend the cells in the 20 µM H2DCFDA working solution at a concentration of 1x10⁶ cells/mL.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend in 1x Assay Buffer.
-
Plating: Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well black, clear-bottom plate.
-
Treatment: Add the desired concentrations of this compound, positive control, and vehicle control to the respective wells.
-
Measurement: Immediately measure the fluorescence intensity as described for adherent cells.
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE) Assay
This protocol is for the detection of intracellular superoxide.
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer (Ex/Em ~518/605 nm)
-
Positive control for superoxide generation (e.g., Antimycin A)
Procedure:
-
Cell Preparation: Prepare and seed adherent or suspension cells in a 96-well plate as described in Protocol 1.
-
DHE Working Solution: Prepare a DHE working solution (e.g., 10 µM) in pre-warmed HBSS or phenol red-free medium. Protect from light.
-
Treatment (Optional Pre-treatment): Treat cells with this compound for the desired duration.
-
Staining: Remove the medium and add 100 µL of the DHE working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Washing: Gently wash the cells once with pre-warmed HBSS or PBS.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader or analyze by flow cytometry.
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX Red Assay
This protocol is for the specific detection of superoxide within the mitochondria.
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous DMSO
-
HBSS with calcium and magnesium or other suitable buffer
-
Fluorescence microscope or microplate reader (Ex/Em = 510/580 nm)
-
Positive control for mitochondrial superoxide (e.g., Antimycin A or MitoPQ)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or a black, clear-bottom 96-well plate.
-
MitoSOX Red Stock Solution: Prepare a 5 mM stock solution of MitoSOX Red by dissolving it in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
MitoSOX Red Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 500 nM to 5 µM in pre-warmed HBSS. The optimal concentration should be determined empirically for each cell type.
-
Treatment (Optional Pre-treatment): Treat cells with this compound for the desired duration.
-
Staining: Remove the culture medium and add the MitoSOX Red working solution to the cells.
-
Incubation: Incubate at 37°C for 10-30 minutes, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Measurement: Image the cells using a fluorescence microscope or measure the fluorescence intensity with a microplate reader.
Signaling Pathways and Mechanisms
The dual antioxidant and pro-oxidant nature of this compound is reflected in its complex interactions with cellular signaling pathways.
Antioxidant Mechanism
At lower concentrations, this compound primarily acts as a free radical scavenger.
References
Propyl Gallate Formulations for In Vivo Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of propyl gallate for in vivo animal studies. This compound, a synthetic antioxidant, is investigated for various therapeutic applications. Due to its poor water solubility, appropriate formulation is critical for achieving accurate and reproducible results in animal models. This document outlines methods for preparing this compound for oral gavage and intraperitoneal injection, along with important safety and handling information.
Physicochemical Properties and Solubility
This compound is the n-propyl ester of gallic acid. It is a white to creamy-white crystalline powder with a slightly bitter taste.[1] Understanding its solubility is key to selecting an appropriate vehicle for in vivo administration.
| Solvent | Solubility |
| Water | Slightly soluble / Insoluble[1][2] |
| Ethanol | Soluble[2] |
| Ethyl Ether | Soluble[2] |
| Oil (e.g., Lard, Corn Oil) | Soluble |
| Polyethylene Glycol (PEG) Ethers | Soluble in aqueous solutions |
Toxicity Data for Common Laboratory Animal Species
Below is a summary of reported toxicity data for this compound in various animal models. This information is crucial for dose selection in efficacy studies.
| Species | Route of Administration | Value Type | Value |
| Mice | Oral | LD50 | 2,000 - 3,800 mg/kg body weight |
| Rats | Oral | LD50 | 2,000 - 3,800 mg/kg body weight |
| Hamsters | Oral | LD50 | 2,000 - 3,800 mg/kg body weight |
| Rabbits | Oral | LD50 | 2,000 - 3,800 mg/kg body weight |
| Rats | Oral (90-day study) | NOAEL | 135 mg/kg body weight/day |
LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population. NOAEL: No-Observed-Adverse-Effect Level - the highest tested dose of a substance at which no adverse effect is found.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol describes the preparation of a this compound suspension using methylcellulose, a common suspending agent for oral administration of poorly water-soluble compounds.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 0.5% w/v)
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile glass beaker
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dosage. Calculate the required mass of this compound and methylcellulose.
-
Triturate the this compound: Weigh the required amount of this compound powder and place it in a clean, dry mortar. Triturate the powder with a pestle to a fine, uniform consistency. This step is crucial for achieving a homogenous suspension.
-
Prepare the methylcellulose vehicle: In a sterile glass beaker, add the calculated amount of methylcellulose to a portion of the sterile water. Mix thoroughly with a magnetic stirrer until the methylcellulose is fully hydrated and a viscous solution is formed.
-
Form a paste: Gradually add a small volume of the methylcellulose vehicle to the triturated this compound in the mortar. Mix with the pestle to form a smooth, uniform paste. This initial wetting of the powder is essential to prevent clumping.
-
Prepare the final suspension: Slowly transfer the paste into the beaker containing the remaining methylcellulose vehicle while stirring continuously with the magnetic stirrer.
-
Homogenize the suspension: Continue stirring the suspension for at least 15-30 minutes to ensure a uniform distribution of this compound particles.
-
Final volume adjustment: Transfer the suspension to a graduated cylinder and add the methylcellulose vehicle to reach the final desired volume. Mix well by inversion.
-
Storage and Administration: Store the suspension at 2-8°C and protect it from light. Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing. Administer the suspension using an appropriate-sized gavage needle.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Oil-based Solution)
This protocol details the preparation of a this compound solution in corn oil for intraperitoneal administration.
Materials:
-
This compound powder
-
Sterile corn oil
-
Sterile glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Weigh the this compound: Accurately weigh the required amount of this compound powder and place it in a sterile glass vial.
-
Add the vehicle: Add the calculated volume of sterile corn oil to the vial.
-
Dissolution: Place a sterile magnetic stir bar in the vial and place the vial on a magnetic stirrer with a heating function.
-
Gentle heating and stirring: Heat the mixture to approximately 40-50°C while stirring continuously. The gentle heat will aid in the dissolution of the this compound. Do not overheat, as it may degrade the compound.
-
Visual inspection: Continue heating and stirring until the this compound is completely dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
Cooling and storage: Once dissolved, remove the vial from the heat and allow it to cool to room temperature. Store the solution at room temperature, protected from light.
-
Administration: Before administration, visually inspect the solution for any precipitation. If precipitation has occurred, gently warm and mix the solution to redissolve the compound. Administer the solution using a sterile syringe and an appropriate-sized needle for intraperitoneal injection.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with formulated this compound.
Signaling Pathway Modulation by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound can inhibit the activation of NF-κB, which plays a critical role in the inflammatory response.
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
References
Application Notes and Protocols for the Electrospray Ionization Mass Spectrometry of Propyl Gallate and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of propyl gallate and its metabolites using electrospray ionization (ESI) mass spectrometry (MS). The protocols outlined below cover sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, tailored for researchers in drug metabolism, pharmacokinetics, and related fields.
Introduction
This compound (propyl 3,4,5-trihydroxybenzoate) is a synthetic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals. Understanding its metabolic fate is crucial for assessing its safety and biological activity. Electrospray ionization mass spectrometry, particularly when coupled with liquid chromatography (LC-ESI-MS), is a powerful technique for the identification and quantification of this compound and its metabolites in biological matrices.
This compound undergoes extensive metabolism in vivo, primarily through Phase I (hydrolysis, hydroxylation, and decarboxylation) and Phase II (glucuronidation, sulfation, and methylation) reactions[1][2]. The primary metabolite is gallic acid, formed by the hydrolysis of the ester bond[1].
Quantitative Data Presentation
The following tables summarize the key mass spectrometric information for this compound and its major metabolites identified in biological fluids such as plasma and urine. Analysis is typically performed in negative ion mode due to the acidic nature of the phenolic hydroxyl groups, which are readily deprotonated.
Table 1: Mass Spectrometric Data for this compound and its Key Metabolites.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | [M-H]⁻ m/z |
| This compound | C₁₀H₁₂O₅ | 212.0685 | 211.0612 |
| Gallic Acid | C₇H₆O₅ | 170.0215 | 169.0143 |
| Pyrogallol | C₆H₆O₃ | 126.0317 | 125.0244 |
| 4-O-methylgallic acid | C₈H₈O₅ | 184.0372 | 183.0300 |
| Gallic acid glucuronide | C₁₃H₁₄O₁₁ | 346.0536 | 345.0464 |
| Gallic acid sulfate | C₇H₆O₈S | 249.9783 | 248.9710 |
Data sourced from PubChem and scientific literature[1][3].
Table 2: Summary of Identified Metabolites of this compound in Rat Plasma and Urine.
A study identified 37 metabolites of this compound in rat urine and 20 in plasma. The main metabolic pathways observed were hydrolysis, decarboxylation, hydroxylation, sulfation, glucuronidation, and methylation. The metabolites were primarily phase II conjugates of this compound, gallic acid, and pyrogallol.
| Metabolic Transformation | General Structure |
| Phase I | |
| Hydrolysis | Gallic acid |
| Decarboxylation | Pyrogallol |
| Hydroxylation | Hydroxylated this compound/gallic acid |
| Phase II | |
| Glucuronidation | This compound/gallic acid/pyrogallol glucuronide |
| Sulfation | This compound/gallic acid/pyrogallol sulfate |
| Methylation | Methylated this compound/gallic acid |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound and its metabolites in biological samples.
Sample Preparation from Plasma
This protocol is adapted from established methods for the extraction of small molecules from plasma.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ethyl gallate).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Liquid Chromatography (LC) Method
The following LC method is a general guideline and can be optimized for specific applications and available instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Electrospray Ionization Mass Spectrometry (ESI-MS) Method
This compound and its metabolites are best analyzed in negative ion mode.
-
Mass Spectrometer: A triple quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Typical ESI Source Parameters:
-
Capillary Voltage: -3.0 to -4.5 kV
-
Nebulizing Gas (N₂) Flow: 8-12 L/min
-
Drying Gas (N₂) Temperature: 300-350°C
-
Source Temperature: 120-150°C
-
Fragmentor Voltage: 100-150 V
-
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a mass range of m/z 100-500 to detect all potential metabolites.
-
Tandem MS (MS/MS) Mode: For structural confirmation and quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis. Precursor ions and characteristic product ions for this compound and its key metabolites should be optimized.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-ESI-MS analysis of this compound metabolites.
Metabolic Pathway of this compound
The diagram below outlines the primary metabolic transformations of this compound.
References
Measuring the Impact of Propyl Gallate on Gene Expression In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl gallate (PG), a synthetic phenolic antioxidant, is widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries.[1][2][3] Beyond its primary antioxidant function of neutralizing free radicals and chelating metal ions, emerging research indicates that this compound can significantly modulate gene expression in various in vitro models.[1] These modulatory effects extend to critical cellular processes including apoptosis, inflammation, and cell differentiation, underscoring its potential as a bioactive compound of interest in drug development and toxicology. This document provides detailed application notes and experimental protocols for investigating the impact of this compound on gene expression in vitro.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, leading to changes in the expression of downstream target genes. Understanding these pathways is crucial for designing and interpreting experiments.
-
Apoptosis Pathway: this compound can induce apoptosis by altering the expression of key regulatory genes. In human pulmonary fibroblast (HPF) cells, this compound treatment has been associated with an increased Bax/Bcl-2 ratio and activation of caspase-3, leading to apoptosis. This is often accompanied by a loss of mitochondrial membrane potential.
-
Inflammatory Pathways (NF-κB and MAPK): this compound exhibits anti-inflammatory properties by down-regulating the NF-κB and JNK signaling pathways. In human THP-1 monocytes, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of IκB kinase (IKK), leading to reduced expression of inflammatory mediators like cyclooxygenase-2 (COX-2). It has also been shown to regulate the PI3K/AKT and MAPK pathways in human trophoblasts.
-
Adipogenesis Pathway: In human adipose tissue-derived mesenchymal stem cells (hAMSCs), this compound can inhibit adipogenic differentiation. It achieves this by stimulating the extracellular signal-regulated kinase (ERK) pathway, which in turn suppresses the expression of key adipocyte-specific markers such as peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT enhancer binding protein-α (C/EBP-α).
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of this compound.
Table 1: Effects of this compound on Apoptosis-Related Gene and Protein Expression
| Cell Line | This compound Concentration | Duration | Target Gene/Protein | Observed Effect | Reference |
| Human Pulmonary Fibroblast (HPF) | 400–1,600 μM | 24 h | Bax/Bcl-2 ratio | Increased | |
| Human Pulmonary Fibroblast (HPF) | 400–1,600 μM | 24 h | Caspase-3 | Activated | |
| HTR8/SVneo (human trophoblasts) | Not specified | Not specified | Apoptosis | Induced |
Table 2: Effects of this compound on Inflammatory Gene and Protein Expression
| Cell Line | This compound Concentration | Duration | Target Gene/Protein | Observed Effect | Reference |
| RAW264.7 (macrophage) | Not specified | Not specified | iNOS, COX-2 | Suppressed | |
| THP-1 (human monocytes) | 10 or 20 μM | 2 h pre-treatment | COX-2 | Inhibited | |
| THP-1 (human monocytes) | 10 or 20 μM | 30 min | p-IKK | Inhibited | |
| THP-1 (human monocytes) | 10 or 20 μM | 2.5 h | p-p65 (Ser536) | Inhibited |
Table 3: Effects of this compound on Adipogenesis-Related Gene Expression
| Cell Line | This compound Concentration | Duration | Target Gene/Protein | Observed Effect | Reference |
| hAMSCs | 10 μM | Not specified | PPAR-γ, C/EBP-α, LPL, aP2 | Decreased mRNA and protein levels |
Experimental Protocols
This section provides detailed protocols for key experiments to measure the impact of this compound on gene expression.
Cell Culture and this compound Treatment
Objective: To expose cultured cells to this compound in a controlled manner to assess its impact on gene expression.
Materials:
-
Cell line of interest (e.g., HPF, THP-1, hAMSCs)
-
Complete cell culture medium (specific to the cell line)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Plate the cells at a desired density in cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). For example, dissolve this compound in DMSO to a stock concentration of 100 mM. Store the stock solution at -20°C.
-
Treatment Preparation: On the day of the experiment, thaw the this compound stock solution. Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared medium containing different concentrations of this compound (and a vehicle control) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). The incubation time should be optimized based on the specific cell type and the endpoints being measured.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction).
RNA Extraction
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or other RNA extraction kits (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol (using TRIzol):
-
Cell Lysis: Remove the culture medium and add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm dish). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
Objective: To quantify the expression levels of specific genes of interest in response to this compound treatment.
Materials:
-
Isolated total RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a fluorescent probe)
-
Gene-specific forward and reverse primers
-
qPCR instrument
-
qPCR plates and seals
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, mix 1-2 µg of total RNA with random primers or oligo(dT) primers and RNase-free water.
-
Denature the RNA-primer mix at 65°C for 5 minutes and then place on ice.
-
Add reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).
-
Inactivate the enzyme by heating at 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
Pipette the reaction mix into a qPCR plate.
-
Run the plate in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Workflow for RNA-Sequencing (RNA-Seq) or Microarray Analysis
Objective: To obtain a global view of the changes in gene expression in response to this compound.
Workflow:
-
Experimental Design: Define the experimental groups (e.g., control, different concentrations of this compound) and the number of biological replicates per group.
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 3.1.
-
RNA Extraction and Quality Control: Isolate high-quality total RNA as described in Protocol 3.2. It is critical to ensure high RNA integrity (RIN > 8) for these techniques.
-
Library Preparation (for RNA-Seq) or Sample Labeling (for Microarray):
-
RNA-Seq: Construct cDNA libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription, adapter ligation, and amplification.
-
Microarray: Label the RNA or cDNA with fluorescent dyes (e.g., Cy3, Cy5).
-
-
Sequencing or Hybridization:
-
RNA-Seq: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Microarray: Hybridize the labeled samples to a microarray chip containing probes for thousands of genes.
-
-
Data Acquisition and Preprocessing:
-
RNA-Seq: Obtain raw sequencing reads and perform quality control. Align the reads to a reference genome and quantify gene expression levels (e.g., as counts or FPKM/TPM).
-
Microarray: Scan the microarray chip to obtain fluorescence intensity data. Perform background correction and normalization.
-
-
Differential Gene Expression Analysis: Use statistical methods to identify genes that are significantly up- or down-regulated in the this compound-treated groups compared to the control group.
-
Pathway and Functional Analysis: Use bioinformatics tools (e.g., GO enrichment, KEGG pathway analysis) to interpret the biological significance of the differentially expressed genes.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound Induced Apoptosis Pathway.
Caption: this compound's Inhibition of the NF-κB Pathway.
References
Troubleshooting & Optimization
Propyl Gallate in Aqueous Buffers: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, achieving a stable and soluble solution of propyl gallate in aqueous buffers is a critical first step for reliable experimental outcomes. This technical support center provides detailed guidance, troubleshooting tips, and frequently asked questions to address common challenges encountered when working with this antioxidant.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
This compound is a hydrophobic molecule due to its propyl ester group, leading to poor solubility in water.[1][2] Its aqueous solubility is approximately 0.35 g/100 mL (3.5 g/L) at 25°C.[3]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. As a weak acid with a pKa between 7.2 and 8.1, its solubility increases significantly in alkaline conditions (higher pH) where it can form a more soluble salt.[4][5] It readily dissolves in dilute alkali hydroxide solutions.
Q3: What are the recommended organic solvents for making a this compound stock solution?
This compound is freely soluble in several organic solvents. For a concentrated stock solution, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are recommended.
Q4: Is it possible to dissolve this compound directly in an aqueous buffer?
Direct dissolution in aqueous buffers is challenging and often leads to an incomplete dissolution or precipitation. It is generally not recommended, especially for achieving higher concentrations. The most reliable method involves preparing a concentrated stock solution in an organic solvent first.
Q5: For how long can I store aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment, as the compound can degrade over time, especially when exposed to light and high temperatures. One source suggests not storing aqueous solutions for more than one day.
Experimental Protocols and Data
Solubility of this compound in Common Solvents
The following table summarizes the solubility of this compound in various organic solvents, which are typically used to prepare concentrated stock solutions.
| Solvent | Solubility (approx.) |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| Ethanol | 10 mg/mL |
Data sourced from Cayman Chemical.
Protocol 1: Dissolving this compound using a Co-Solvent (DMF)
This protocol is recommended for preparing this compound in a neutral pH buffer such as Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in DMF to make a stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Dilute into aqueous buffer: While vortexing the PBS, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Note: Using this method, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of DMF:PBS (pH 7.2).
-
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 2: Dissolving this compound using Ethanol
This protocol is an alternative for experiments where DMF or DMSO might interfere.
Materials:
-
This compound powder
-
100% Ethanol
-
Desired aqueous buffer (e.g., Tris-HCl, Citrate)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% ethanol to make a stock solution (e.g., 10 mg/mL). Vortex until fully dissolved.
-
Dilute into aqueous buffer: Warm the desired aqueous buffer to 37°C. While vortexing the warmed buffer, slowly add the ethanol stock solution to reach the final desired concentration.
-
Note: The final concentration of ethanol in your experimental setup should be kept low (typically <1%) to avoid solvent effects on cells or assays.
-
-
pH Adjustment (Optional): If using a buffer with a pH above this compound's pKa (e.g., Tris-HCl pH 8.0), the solubility will be enhanced.
-
Final Check: Observe the solution for any precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration. Perform a pilot solubility test to determine the maximum soluble concentration in your specific buffer. |
| The percentage of the organic co-solvent in the final solution is too high, causing the buffer components to become unstable. | Keep the final concentration of the organic solvent (DMSO, DMF, ethanol) as low as possible, ideally below 1% (v/v) for most cell-based experiments. | |
| Improper mixing technique leading to localized high concentrations and precipitation. | Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion. | |
| Cloudy or hazy solution | Formation of fine precipitates or aggregates that are not immediately visible as large crystals. | Briefly sonicate the final working solution to help break up small aggregates. Filter the solution through a 0.22 µm syringe filter, but be aware this may remove some of the dissolved compound if it is close to its saturation point. |
| The temperature of the aqueous buffer is too low, reducing solubility. | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution, especially if you are not using a co-solvent. | |
| Inconsistent results between experiments | Degradation of this compound in the stock or working solution. | Prepare fresh solutions for each experiment. Store the powdered this compound in a cool, dark, and dry place. Avoid repeated freeze-thaw cycles of stock solutions. |
| Adsorption of the hydrophobic this compound to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinse pipette tips with the solution before transferring. |
Visualizing this compound's Role: Signaling Pathways and Experimental Workflow
Antioxidant Mechanism of this compound
This compound primarily functions as an antioxidant through two main mechanisms: scavenging free radicals by donating a hydrogen atom and chelating metal ions that can catalyze oxidative reactions.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key cellular signaling pathways, which can contribute to its biological effects beyond antioxidation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound: Overview, Physiochemical Properties and Analysis Methods_Chemicalbook [chemicalbook.com]
- 5. phexcom.com [phexcom.com]
Technical Support Center: Interference of Propyl Gallate in the DCFH-DA Assay
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference of propyl gallate in the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay for measuring reactive oxygen species (ROS).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and the DCFH-DA assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in control wells (without cells or with untreated cells) | 1. Auto-oxidation of the DCFH-DA probe: The probe can spontaneously oxidize, especially when exposed to light or stored improperly. 2. Presence of phenol red or serum in the medium: These components can react with the probe and cause fluorescence. 3. Photo-oxidation: Exposure to ambient or microscope light can oxidize the probe. 4. Direct reaction of this compound with DCFH-DA: this compound may directly reduce the probe in a cell-free environment. | 1. Prepare fresh DCFH-DA working solution immediately before use. Protect the stock and working solutions from light. 2. Use phenol red-free medium. Conduct final washes and measurements in a serum-free buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). 3. Minimize light exposure. Protect the plate from light during incubation and imaging. Use the lowest possible excitation intensity and exposure time. 4. Perform a cell-free control. Test for direct interaction between this compound and DCFH-DA in your experimental buffer to quantify any non-cellular fluorescence. |
| Inconsistent or non-reproducible results between experiments | 1. Variations in cell density or health: Cell number and metabolic state can significantly impact ROS production. 2. Inconsistent probe loading or incubation times: Variations in these steps will lead to inconsistent results. 3. Dual antioxidant/pro-oxidant effect of this compound: The effect of this compound can be concentration and time-dependent.[1][2] | 1. Ensure consistent cell seeding density and confluency. Use cells within a consistent passage number range. 2. Standardize all incubation times and solution preparation steps. 3. Perform a dose-response and time-course experiment. This will help to characterize the specific effects of this compound on your cell model. |
| Unexpected increase in ROS levels with this compound treatment | 1. Pro-oxidant activity of this compound: At certain concentrations and in specific cellular contexts, this compound can induce ROS production.[1][2] 2. Formation of a this compound phenoxyl radical: This radical can participate in redox cycling, leading to ROS generation. | 1. Acknowledge the potential for pro-oxidant effects. This may be a real biological effect. 2. Use complementary ROS detection methods. Confirm your findings with alternative probes that have different mechanisms of action (see FAQ section). 3. Investigate downstream markers of oxidative stress. Measure lipid peroxidation, protein carbonylation, or DNA damage to confirm a state of oxidative stress. |
| Unexpected decrease in ROS levels with a known ROS inducer in the presence of this compound | 1. Antioxidant activity of this compound: this compound is a potent free radical scavenger.[3] 2. Direct scavenging of ROS by this compound: this compound may be scavenging the ROS produced by the inducer before they can react with the DCFH probe. | 1. This may be the expected result. this compound is functioning as an antioxidant. 2. Consider the timing of treatments. Adding this compound before the ROS inducer will likely show a greater protective effect. 3. Vary the concentrations. A dose-response experiment can help to understand the relationship between the concentrations of the ROS inducer and this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound interference in the DCFH-DA assay?
A1: this compound can interfere with the DCFH-DA assay in two primary ways:
-
Antioxidant Activity: As a potent antioxidant, this compound can directly scavenge reactive oxygen species. It does this by donating a hydrogen atom from its phenolic hydroxyl groups to free radicals, which stabilizes the radical and terminates the oxidative chain reaction. This can lead to an underestimation of ROS levels when this compound is present.
-
Pro-oxidant Activity: Paradoxically, this compound can also exhibit pro-oxidant effects. This can occur through the formation of a less stable phenoxyl radical that can participate in redox cycling to produce ROS. Additionally, in some cell types, this compound has been shown to increase ROS levels. This can lead to an overestimation of baseline ROS or an unexpected increase in fluorescence.
Q2: How can I control for the interference of this compound in my DCFH-DA assay?
A2: Several control experiments are crucial:
-
Cell-free control: To test for direct chemical interaction, mix this compound with the DCFH-DA probe in your assay buffer (without cells). Any increase in fluorescence will indicate a direct reaction.
-
Positive control: Use a known ROS inducer (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to ensure that the assay is working correctly in your system.
-
Negative control (Antioxidant): Use a well-characterized antioxidant, such as N-acetylcysteine (NAC), to confirm that the assay can detect a decrease in ROS.
-
Vehicle control: Ensure that the solvent used to dissolve this compound does not affect the assay.
Q3: Are there alternative assays to DCFH-DA for measuring ROS in the presence of this compound?
A3: Yes, using alternative probes with different detection mechanisms is highly recommended to validate your findings.
-
Amplex® Red Assay: This assay is specific for hydrogen peroxide (H₂O₂) and relies on an enzymatic reaction with horseradish peroxidase. It is generally less prone to interference from antioxidants that act as radical scavengers. However, it primarily detects extracellular H₂O₂.
-
MitoSOX™ Red: This probe specifically detects mitochondrial superoxide. It is a valuable tool if you hypothesize that the effects of this compound are localized to the mitochondria.
-
Dihydroethidium (DHE): DHE is used to detect superoxide. HPLC-based methods can distinguish the superoxide-specific product, 2-hydroxyethidium, from other oxidation products, providing greater specificity.
Q4: What is the expected effect of this compound on cellular ROS levels?
A4: The effect of this compound on cellular ROS is complex and can be dose- and cell-type-dependent. At lower concentrations, its antioxidant properties are likely to dominate, leading to a decrease in ROS. However, at higher concentrations or in certain cell lines, it can act as a pro-oxidant and increase ROS levels. For example, in human pulmonary fibroblast cells, this compound at concentrations of 100-800 μM has been shown to increase total ROS levels.
Quantitative Data
The following table summarizes the pro-oxidant effect of this compound on total ROS levels in human pulmonary fibroblast (HPF) cells, as measured by H₂DCFDA staining.
| This compound Concentration (µM) | Incubation Time | Fold Increase in Total ROS (vs. Control) |
| 100 | 24 hours | ~1.5 |
| 200 | 24 hours | ~1.8 |
| 400 | 24 hours | ~2.2 |
| 800 | 24 hours | ~2.5 |
| 1600 | 24 hours | No significant change |
Data is approximated from a published study. The lack of increased ROS at 1600 µM was suggested to be due to significant cell death and leakage of the dye.
Experimental Protocols
Protocol 1: Standard DCFH-DA Assay for Adherent Cells Treated with this compound
This protocol is a general guideline for measuring intracellular ROS in adherent cells treated with this compound.
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in sterile DMSO.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
-
Probe Loading:
-
Prepare a fresh working solution of DCFH-DA at a final concentration of 10-25 µM in pre-warmed, serum-free, phenol red-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the DCFH-DA solution and gently wash the cells twice with warm PBS.
-
-
Treatment:
-
Add the desired concentrations of this compound (diluted in serum-free, phenol red-free medium) to the wells. Include appropriate controls (vehicle, positive control with an ROS inducer, and negative control with an antioxidant like NAC).
-
-
Measurement:
-
Immediately measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken at various time points.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity to the number of cells (e.g., using a crystal violet or Hoechst stain after the ROS measurement).
-
Protocol 2: Cell-Free Assay to Test for Direct Interference
This protocol is designed to determine if this compound directly reacts with the DCFH-DA probe.
-
Reagent Preparation:
-
Prepare a working solution of DCFH-DA (10-25 µM) in your experimental buffer (e.g., PBS or HBSS).
-
Prepare serial dilutions of this compound in the same buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the DCFH-DA working solution to each well.
-
Add the different concentrations of this compound to the wells. Include a buffer-only control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light, for the same duration as your cellular assay.
-
Measure the fluorescence at Ex/Em ~485/530 nm.
-
-
Analysis:
-
An increase in fluorescence in the presence of this compound indicates a direct interaction with the probe.
-
Visualizations
Caption: Workflow of the DCFH-DA assay for intracellular ROS detection.
Caption: Dual antioxidant and pro-oxidant effects of this compound.
Caption: Potential signaling pathway of this compound-induced ROS increase.
References
Addressing propyl gallate instability at high temperatures in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of propyl gallate at high temperatures during their experiments.
Troubleshooting Guide
This guide addresses common issues related to the thermal degradation of this compound in a question-and-answer format.
Q1: My solution containing this compound is turning a yellow or brownish color upon heating. What is causing this discoloration?
A1: The discoloration of your solution is likely due to the thermal degradation of this compound. When heated, especially at temperatures exceeding its melting point (approximately 146-150°C), this compound can decompose.[1] This process can lead to the formation of colored byproducts such as ellagic acid and its bis(ortho-quinone), which are known to cause discoloration.[2]
Q2: At what temperature does this compound start to degrade?
A2: this compound begins to show significant thermal decomposition at temperatures ranging from 170°C to 220°C.[1][3] However, instability can be observed at lower temperatures depending on the experimental conditions, such as the presence of oxygen, moisture, and catalytic metal ions.
Q3: I've noticed a loss of antioxidant activity in my formulation after heating. How can I confirm this is due to this compound degradation?
A3: You can confirm the degradation of this compound and quantify its loss of activity using High-Performance Liquid Chromatography (HPLC).[4] An isocratic HPLC method with UV detection is a common and effective way to separate and quantify the remaining this compound in your sample. A decrease in the this compound peak area compared to an unheated control sample would indicate degradation.
Q4: What are the primary degradation products of this compound that I should be aware of?
A4: The primary degradation products of this compound upon heating include gallic acid (from hydrolysis), n-propanol, ellagic acid, and its bis(ortho-quinone). The formation of these products can alter the chemical properties and efficacy of your formulation.
Q5: How can I minimize the thermal degradation of this compound in my experiments?
A5: To minimize thermal degradation, consider the following strategies:
-
Temperature Control: Whenever possible, maintain the experimental temperature below the decomposition range of this compound (170-220°C).
-
Inert Atmosphere: Perform experiments under an inert atmosphere, such as nitrogen or argon, to minimize oxidation, which can accelerate degradation.
-
Use of Synergistic Antioxidants: Incorporate synergistic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). These compounds can work together with this compound to enhance its stability.
-
Chelating Agents: If metal ion contamination is a possibility, consider adding a chelating agent like citric acid to bind metal ions that can catalyze the degradation of this compound.
Frequently Asked Questions (FAQs)
Q: What is the melting point of this compound?
A: The melting point of this compound is in the range of 146°C to 150°C.
Q: Can I use this compound in applications that require high processing temperatures?
A: While this compound has some heat tolerance, it is susceptible to degradation at elevated temperatures. For applications requiring high processing temperatures, it is crucial to implement stabilization strategies, such as the use of synergistic antioxidants or working under an inert atmosphere.
Q: How do synergistic antioxidants like BHA and BHT protect this compound?
A: In a blend of antioxidants, BHA and BHT can act as preferential antioxidants, meaning they may be consumed first, thereby protecting this compound from oxidation and thermal stress. This synergistic interaction can extend the stability of this compound at higher temperatures.
Q: Are there any visual indicators of this compound degradation besides color change?
A: While color change is the most apparent indicator, the formation of precipitates could also suggest the creation of insoluble degradation products like ellagic acid.
Quantitative Data on this compound Thermal Stability
The following table summarizes key quantitative data related to the thermal instability of this compound.
| Parameter | Value | Conditions/Notes |
| Melting Point | 146-150 °C | |
| Onset of Decomposition | 170-220 °C | Determined by thermogravimetric analysis (TGA). |
| T20 (20% mass loss) | 273 °C | From TGA, indicating significant decomposition. |
| T50 (50% mass loss) | 295 °C | From TGA. |
| T90 (90% mass loss) | 338 °C | From TGA. |
| Consumption at 80°C | < 8% after 2 hours | In NMMO monohydrate. |
Experimental Protocol: Stabilization of this compound in an Oil-based Formulation at High Temperatures
This protocol outlines a method for enhancing the thermal stability of this compound in an oil-based formulation using synergistic antioxidants.
Objective: To minimize the thermal degradation of this compound in an oil matrix at 180°C.
Materials:
-
This compound
-
Butylated Hydroxyanisole (BHA)
-
Butylated Hydroxytoluene (BHT)
-
Oil base (e.g., vegetable oil, mineral oil)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Inert gas (Nitrogen or Argon)
-
Heating apparatus with precise temperature control
-
Analytical balance and standard laboratory glassware
Methodology:
-
Preparation of Antioxidant Stock Solutions:
-
Prepare a stock solution of this compound (PG) in the chosen oil at a concentration of 0.1% (w/w).
-
Prepare a mixed stock solution of BHA and BHT (1:1 ratio) in the oil at a concentration of 0.1% (w/w).
-
-
Sample Preparation:
-
Control Sample: An aliquot of the 0.1% PG stock solution.
-
Stabilized Sample: To an aliquot of the 0.1% PG stock solution, add the BHA/BHT mixed stock solution to achieve a final concentration of 0.02% (w/w) for both BHA and BHT. Ensure thorough mixing.
-
-
Heating Experiment:
-
Take a known volume of both the control and stabilized samples in separate, sealed vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) for 2 minutes to displace oxygen.
-
Place the vials in a heating block or oven pre-heated to 180°C.
-
Maintain the temperature for a specified duration (e.g., 1, 2, 4, and 8 hours), taking samples at each time point.
-
-
Sample Analysis by HPLC:
-
At each time point, cool the samples to room temperature.
-
Dilute an aliquot of each sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.
-
Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound. A typical method would involve a C18 column and UV detection at approximately 280 nm.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the control and stabilized samples.
-
Compare the degradation rates to evaluate the effectiveness of the BHA/BHT addition.
-
Visualizations
Caption: Thermal degradation pathway of this compound.
References
Technical Support Center: Managing Propyl Gallate-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl gallate (PG) in primary cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and primary cells.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent PG concentration due to precipitation. | Prepare fresh PG solutions for each experiment. Ensure complete dissolution in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. |
| Cell passage number and health. | Use primary cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use aseptic techniques and consider using antibiotics/antimycotics if necessary. | |
| Unexpectedly high or rapid cell death at low PG concentrations. | Synergistic effects with media components. | Review the composition of your culture medium. Some components may enhance PG's cytotoxic effects. Consider a simpler, defined medium for the duration of the experiment. |
| Co-treatment with other compounds. | If using other compounds, test their individual cytotoxicity and potential for synergistic effects with PG in a matrix experiment. | |
| Presence of metal ions like Copper (II). | The presence of certain ions can enhance the pro-oxidative properties of PG.[1] Use high-purity water and reagents to minimize metal ion contamination. | |
| Cells are resistant to this compound-induced cytotoxicity. | High cellular antioxidant capacity. | Primary cells can have robust antioxidant defense mechanisms. Measure baseline glutathione (GSH) levels. Consider pre-treatment with a GSH synthesis inhibitor like L-buthionine sulfoximine (BSO) to sensitize cells.[2] |
| Cell type-specific resistance. | Different primary cell types exhibit varying sensitivities to PG. Perform a dose-response curve to determine the appropriate concentration range for your specific cell type. | |
| Inconsistent results with apoptosis assays (e.g., Annexin V/PI). | Cell death mechanism is not purely apoptotic. | This compound can induce both apoptosis and necrosis.[3][4] Consider using an assay that distinguishes between different cell death modalities, such as a combined Annexin V/PI and LDH release assay. |
| Timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after PG treatment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound-induced cytotoxicity in primary cells?
This compound (PG) induces cytotoxicity through multiple mechanisms, primarily involving the induction of oxidative stress.[5] Key events include:
-
Reactive Oxygen Species (ROS) Generation: PG can increase the intracellular levels of ROS, including superoxide anions (O₂·⁻).
-
Glutathione (GSH) Depletion: It leads to a decrease in the intracellular antioxidant glutathione, impairing the cell's ability to neutralize ROS.
-
Mitochondrial Dysfunction: PG can cause a loss of mitochondrial membrane potential (MMP; ΔΨm), a key event in the intrinsic apoptotic pathway.
-
Induction of Apoptosis and/or Necrosis: Cell death is often mediated by the regulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3. However, in some cell types, cell death can be caspase-independent.
2. What are typical cytotoxic concentrations of this compound for primary cells?
The cytotoxic concentration of this compound can vary significantly depending on the primary cell type and exposure time. For instance, in human pulmonary fibroblasts (HPFs), significant cell death and loss of mitochondrial membrane potential are observed at concentrations ranging from 400–1600 μM after 24 hours of exposure. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell line.
3. How can I mitigate this compound-induced cytotoxicity in my control cultures?
If you are using this compound as a positive control for cytotoxicity and wish to modulate its effects, you can try the following:
-
Antioxidant Co-treatment: The antioxidant N-acetyl cysteine (NAC) has been shown to counteract the effects of PG by replenishing intracellular glutathione levels.
-
siRNA-mediated knockdown: Silencing key components of the apoptotic pathway, such as Bax or caspase-3, using siRNA has been shown to significantly attenuate PG-induced cell death in human pulmonary fibroblasts.
4. Does the PI3K/AKT or MAPK signaling pathway play a role in this compound-induced cytotoxicity?
The involvement of these pathways can be cell-type dependent. In human trophoblasts, this compound has been shown to regulate the PI3K/AKT and MAPK signaling pathways. However, in human pulmonary fibroblasts, inhibitors of MEK, JNK, and p38 MAPKs did not show any significant impact on PG-induced cell death or the loss of mitochondrial membrane potential.
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of this compound in Primary Human Pulmonary Fibroblasts (HPFs)
| Concentration (µM) | Effect (at 24 hours) | Reference |
| 100 - 1600 | G1 phase arrest of the cell cycle | |
| 400 - 1600 | Initiation of cell death and loss of mitochondrial membrane potential | |
| 800 | Approximately 30% of cells show loss of mitochondrial membrane potential | |
| 100 - 800 | Increased levels of total ROS and O₂·⁻ | |
| 800 - 1600 | Increased number of GSH-depleted cells |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Primary cells
-
This compound solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected high cytotoxicity.
References
- 1. This compound inhibits hepatocellular carcinoma cell growth through the induction of ROS and the activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell death in human pulmonary fibroblast through increasing reactive oxygen species levels and depleting glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces human pulmonary fibroblast cell death through the regulation of Bax and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces human pulmonary fibroblast cell death through the regulation of Bax and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell death in human pulmonary fibroblast through increasing reactive oxygen species levels and depleting glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Propyl Gallate Autofluorescence in Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Propyl gallate is a widely utilized antioxidant in fluorescence microscopy to mitigate photobleaching. However, its intrinsic fluorescence, or autofluorescence, can present a significant challenge by increasing background signal and potentially obscuring the specific fluorescence of interest. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with this compound autofluorescence in your imaging experiments.
Troubleshooting Guides
Problem: High background fluorescence observed in all channels, including control samples.
This is a common indicator of autofluorescence originating from the mounting medium containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound autofluorescence?
This compound exhibits broad-spectrum autofluorescence, primarily in the blue to green range. Studies have shown that it can be excited by UV and blue light, with an excitation maximum around 260 nm and a broad emission spectrum from approximately 300 nm to 550 nm.[1] The exact emission peak can be influenced by the solvent environment.[1]
| Property | Wavelength Range |
| Excitation Maximum | ~260 nm |
| Emission Range | 300 - 550 nm |
Q2: How can I reduce this compound autofluorescence before imaging?
Two primary methods can be employed before acquiring your final images: photobleaching and chemical quenching.
Exposing the specimen to intense light can selectively destroy the fluorescent molecules in the mounting medium, reducing background autofluorescence.
Certain chemical agents can be used to non-destructively reduce fluorescence. Sudan Black B is a common agent used for this purpose.[2][3]
Q3: Can I correct for this compound autofluorescence after image acquisition?
Yes, spectral unmixing is a powerful post-acquisition technique to computationally separate the spectral signature of this compound autofluorescence from your specific fluorophores.
Q4: Are there alternatives to this compound with lower autofluorescence?
Yes, several other antifade reagents are available, each with its own advantages and disadvantages.
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective at preventing photobleaching.[3] | Can be toxic and may quench some fluorophores. Prone to autofluorescence, especially in the blue-green spectrum. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD. | Less effective at preventing photobleaching compared to PPD. |
| Commercial Formulations | Optimized for performance and ease of use. | Can be more expensive. |
Q5: Does this compound affect cellular signaling pathways?
Yes, research has indicated that this compound can influence cellular processes, which is an important consideration when imaging dynamic biological systems. For example, this compound has been shown to affect the PI3K/AKT and MAPK signaling pathways.
Experimental Protocols
Protocol 1: Preparation of a Low-Autofluorescence this compound Mounting Medium
This protocol provides a recipe for a commonly used homemade antifade mounting medium containing this compound.
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Dimethyl formamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in either DMF or DMSO. Note that this compound does not dissolve well in water-based solutions.
-
In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Chemical Quenching of this compound Autofluorescence with Sudan Black B
This protocol is adapted for quenching autofluorescence from mounting media after the initial staining procedure.
Materials:
-
0.1% Sudan Black B in 70% ethanol
-
Phosphate-Buffered Saline with 0.02% Tween 20 (PBS-T)
-
Phosphate-Buffered Saline (PBS)
-
50:50 glycerol:PBS mounting medium
Procedure:
-
After completing your immunofluorescence staining and final washes, carefully remove the coverslip if the sample is already mounted. If not yet mounted, proceed to the next step.
-
Incubate the slides in a moist chamber at room temperature with 0.1% Sudan Black B in 70% ethanol for 20 minutes.
-
Wash the slides three times for 5 minutes each with PBS-T.
-
Perform a final wash for 1 minute in PBS.
-
Mount the coverslip using a fresh, low-autofluorescence mounting medium (or a 50:50 glycerol:PBS solution).
Protocol 3: Spectral Unmixing of this compound Autofluorescence using ImageJ/Fiji
This protocol provides a general workflow for using spectral unmixing to remove autofluorescence from your images. This requires a microscope capable of acquiring spectral data (lambda stacks).
Workflow for Spectral Unmixing:
Detailed Steps using ImageJ/Fiji:
-
Acquire Reference Spectra:
-
Prepare a slide with your mounting medium containing this compound but without any fluorescently labeled sample. Acquire a lambda stack (an image series where each slice is a different emission wavelength) of the autofluorescence.
-
For each fluorophore used in your experiment, prepare a control sample with only that single fluorophore and acquire a lambda stack.
-
-
Acquire Experimental Image:
-
Acquire a lambda stack of your fully stained experimental sample.
-
-
Perform Spectral Unmixing in ImageJ/Fiji:
-
Install a spectral unmixing plugin, such as "LUMoS" or the built-in "Spectral Unmixing" plugins.
-
Open all your acquired lambda stacks (this compound, individual fluorophores, and the experimental sample).
-
Use the plugin to define the spectral profiles of the this compound autofluorescence and each of your fluorophores from your control images. This will create a spectral library.
-
Apply the unmixing algorithm to your experimental lambda stack using the created spectral library. The plugin will then generate a new set of images, with each channel corresponding to a single fluorophore, and a separate channel for the autofluorescence, effectively removing the background from your signals of interest.
-
References
Technical Support Center: Mitigating the Impact of Solvent Choice on Propyl Gallate Antioxidant Activity
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing the antioxidant activity of propyl gallate, with a specific focus on the influence of solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why do I get different antioxidant activity results for this compound when I change the solvent?
A1: The measured antioxidant activity of this compound is highly dependent on the solvent used. This is due to several factors:
-
Solvent Polarity: The polarity of the solvent can influence the reaction mechanism. In polar protic solvents like methanol and ethanol, the Hydrogen Atom Transfer (HAT) mechanism, which is the primary way this compound scavenges radicals, is favored.[1] In non-polar solvents, the mechanism may shift, affecting the reaction rate.[1]
-
Solubility: this compound has varying solubility in different solvents. It is freely soluble in organic solvents like ethanol, DMSO, and DMF, but only sparingly soluble in water and non-polar solvents like isooctane.[1][2] Poor solubility can lead to an underestimation of its antioxidant activity.
-
Solvent-Radical Interaction: Solvents can interact with the radical species (e.g., DPPH• or ABTS•+), altering its reactivity and accessibility to the antioxidant. For instance, hydrogen-bonding solvents can form a shell around the radical, influencing the reaction kinetics.[1]
Q2: My this compound solution is precipitating during the assay. What should I do?
A2: this compound precipitation indicates that its solubility limit has been exceeded in the final reaction mixture. Here’s how to troubleshoot this:
-
Choose a More Suitable Solvent: Ensure your stock solution of this compound is prepared in a solvent in which it is highly soluble, such as ethanol, methanol, or acetone.
-
Adjust Final Solvent Concentration: The addition of aqueous buffers or other reagents can reduce the overall solvent strength, causing precipitation. Try to maintain a high enough concentration of the organic solvent in the final reaction volume.
-
Prepare Fresh Solutions: this compound can degrade or oxidize in solution, potentially affecting its solubility. Always use freshly prepared solutions for your experiments.
Q3: The color of my DPPH assay is not the expected purple-to-yellow. What could be the cause?
A3: An unexpected color change in a DPPH assay can be due to a few factors:
-
Solvent Interference: Some solvents can interact with the DPPH radical, causing a slight shift in its absorbance maximum. It is crucial to run a solvent blank (solvent + DPPH radical) to account for this.
-
This compound Auto-oxidation: In certain conditions, particularly in alkaline solutions, this compound can auto-oxidize, leading to the formation of colored byproducts that may interfere with the assay's colorimetric reading. Ensure your buffers are at the correct pH.
-
Contamination: Contamination from your sample or labware can also lead to unexpected color changes. Ensure all glassware is thoroughly cleaned.
Q4: Which antioxidant mechanism is predominant for this compound, and how does the solvent affect it?
A4: The primary antioxidant mechanism for this compound is Hydrogen Atom Transfer (HAT) . In this mechanism, the hydroxyl groups on the gallate moiety donate a hydrogen atom to the free radical, thus neutralizing it. The choice of solvent can influence the kinetics and favorability of this mechanism over others like Single Electron Transfer (SET). Protic solvents, capable of hydrogen bonding, can stabilize the radical cation formed in the SET pathway, but for this compound, HAT is generally the more dominant and efficient mechanism regardless of the solvent.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or TEAC Values Across Different Solvents
-
Problem: You observe significant variations in the IC50 (for DPPH) or TEAC (for ABTS) values for this compound when using different solvents.
-
Root Cause Analysis:
-
Solvent Polarity Mismatch: Using a solvent that is not optimal for the HAT mechanism of this compound.
-
Solubility Limitation: this compound may not be fully dissolved at the tested concentrations in some solvents.
-
Reaction Kinetics: Different solvents can alter the reaction speed between this compound and the radical.
-
-
Solutions:
-
Standardize Your Primary Solvent: For comparative studies, choose a solvent in which this compound is highly soluble and shows good activity, such as methanol or ethanol.
-
Report Solvent System: Always clearly state the solvent system used when reporting antioxidant activity values, as they are not directly comparable otherwise.
-
Construct a Solvent Polarity-Activity Profile: If your research requires it, test this compound in a range of solvents with varying polarities to create a profile of its activity.
-
Issue 2: Low Antioxidant Activity in Non-Polar (Lipid-Based) Systems
-
Problem: When testing this compound in a lipid-based or non-polar medium, you observe a much lower antioxidant activity than expected.
-
Root Cause Analysis:
-
Poor Solubility: this compound has low solubility in non-polar solvents, which is a primary reason for reduced activity in such systems.
-
Partitioning Effects: In multiphasic systems (e.g., oil-in-water emulsions), the antioxidant may partition into one phase, making it less available to react with radicals in the other phase.
-
-
Solutions:
-
Use a Co-solvent: Introduce a small amount of a polar co-solvent (e.g., ethanol) to the non-polar system to improve the solubility of this compound. Ensure the co-solvent does not interfere with the assay.
-
Consider Analogues: For lipid-rich systems, consider using more lipophilic derivatives of gallic acid, such as octyl or dodecyl gallate, which have better solubility in fats and oils.
-
Emulsification: In food or biological models, ensure proper emulsification to maximize the interfacial area where the antioxidant can interact with lipid radicals.
-
Data Presentation
The antioxidant activity of this compound is significantly influenced by the solvent used in the assay. Below is a summary of expected trends and available quantitative data.
Table 1: Relative Antioxidant Activity of this compound in Different Solvents (DPPH Assay)
| Solvent | Polarity Index | Hydrogen Bonding Capability | Expected Relative DPPH Reactivity |
| Methanol | 5.1 | High (Donor & Acceptor) | Very High |
| Ethanol | 4.3 | High (Donor & Acceptor) | High |
| Isopropanol | 3.9 | High (Donor & Acceptor) | Moderate to High |
| Acetone | 5.1 | Acceptor | Moderate |
| Ethyl Acetate | 4.4 | Acceptor | Low to Moderate |
| Isooctane | ~0.1 | None | Very Low |
| Water | 10.2 | High (Donor & Acceptor) | Low (due to poor solubility) |
Note: The expected relative reactivity is based on published literature. Absolute values can vary between laboratories.
Table 2: Theoretical Reaction Rate Constants of this compound with Peroxyl Radicals
| Medium | Rate Constant (M⁻¹ s⁻¹) |
| Aqueous | 4.56 x 10⁸ |
| Lipid | 2.94 x 10⁴ |
Data from a theoretical study, highlighting the significant impact of the medium on reaction kinetics.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle at 4°C for no more than 24 hours.
-
This compound Stock Solution (1 mM): Dissolve 21.22 mg of this compound in 100 mL of methanol (or the solvent of choice).
-
Standard (Trolox) Stock Solution (1 mM): Dissolve 25.03 mg of Trolox in 100 mL of methanol.
-
Working Solutions: Prepare a series of dilutions of the this compound and Trolox stock solutions in the chosen solvent.
2. Assay Procedure (96-well plate):
-
Add 20 µL of the solvent (for blank), standard solutions, or this compound solutions to the respective wells.
-
Add 180 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
3. Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the this compound or standard.
-
Plot the % Inhibition against the concentration of this compound and Trolox to determine the IC50 value (the concentration that causes 50% inhibition).
Protocol 2: ABTS Radical Cation Decolorization Assay
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark green ABTS•+ radical cation.
-
Diluted ABTS•+ Solution: On the day of the experiment, dilute the ABTS•+ working solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
This compound and Trolox Solutions: Prepare stock and working solutions as described for the DPPH assay.
2. Assay Procedure (96-well plate):
-
Add 10 µL of the solvent (for blank), standard solutions, or this compound solutions to the respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
3. Calculation:
-
Calculate the % Inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for this compound by the slope of the linear regression curve for Trolox.
Mandatory Visualizations
Caption: Troubleshooting flowchart for inconsistent this compound antioxidant activity.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Propyl Gallate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of propyl gallate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of this compound is primarily limited by two main factors:
-
Extensive First-Pass Metabolism: Upon oral administration, this compound is rapidly and extensively hydrolyzed in the gastrointestinal tract and liver into gallic acid and propanol.[1][2][3] A significant portion of the resulting gallic acid is then further metabolized, for instance, by methylation to 4-O-methyl gallic acid.[1][4] This rapid breakdown means that only a small fraction of the administered this compound reaches systemic circulation intact.
-
Poor Aqueous Solubility: this compound is only slightly soluble in water, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption.
Q2: What are the most promising strategies to enhance the systemic exposure of this compound?
Several strategies are being explored to overcome the limitations of this compound's bioavailability. The most prominent include:
-
Nanoencapsulation: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can protect it from premature degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Co-administration with Enzyme Inhibitors: Since this compound is metabolized by enzymes, co-administering it with inhibitors of these enzymes could potentially increase its systemic concentration. This compound itself has been shown to inhibit CYP3A enzymes, which could affect its own metabolism or that of other co-administered drugs.
-
Use of Permeation Enhancers: Incorporating permeation enhancers into formulations can transiently increase the permeability of the intestinal lining, thereby facilitating greater absorption of this compound.
-
Alternative Routes of Administration: Exploring routes that bypass the gastrointestinal tract and first-pass metabolism, such as intranasal delivery, is another viable strategy.
Q3: Are there any quantitative data on the effectiveness of these enhancement strategies?
Yes, several studies have reported quantitative improvements in the bioavailability and permeation of this compound using advanced formulation strategies. Below is a summary of key findings.
Data Summary
Table 1: Enhancement of this compound Permeation with Nanoparticle-Hydrogel Formulation
| Formulation | Permeation Enhancer | Cumulative Permeation (µg/cm²) in 60 min | Fold Increase vs. Native PG |
| Native this compound (PG) | None | ~10 | 1x |
| PG-Solid Lipid Nanoparticles (PG-SLNs) | None | ~190 | 19x |
| PG-SLNs in Hydrogel | None | ~180 | 18x |
| PG-SLNs in Hydrogel | Transcutol-P (TC-P) | 600 | 60x |
Data synthesized from a study on intranasal delivery models.
Table 2: Physicochemical Properties of Optimized this compound-Loaded Nanoparticles
| Nanoparticle Type | Parameter | Value |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation Efficiency (EE) | 84 ± 0.47% |
| Loading Capacity (LC) | 60 ± 0.03% | |
| Particle Size (Z-average) | Optimized for smallest size | |
| Polydispersity Index (PDI) | Optimized for lowest value | |
| Hyaluronic Acid-Coated Liposomes | Encapsulation Efficiency (EE) | 90 ± 3.6% |
| Particle Size (Hydrodynamic Diameter) | 167.9 ± 3.5 nm | |
| Polydispersity Index (PDI) | 0.129 ± 0.002 | |
| Zeta Potential | -33.9 ± 4.5 mV |
Data from studies on the development of SLNs and liposomes for this compound delivery.
Troubleshooting Guides
Problem 1: Low in vivo efficacy despite promising in vitro antioxidant activity of my this compound formulation.
| Potential Cause | Troubleshooting & Optimization |
| Rapid Metabolism | This compound is extensively hydrolyzed to gallic acid in vivo. The observed systemic effects may be due to its metabolites. It's crucial to differentiate between the activity of this compound and gallic acid. |
| Low Bioavailability | The formulation may not be adequately protecting the this compound from first-pass metabolism. Consider nanoencapsulation strategies (e.g., SLNs, liposomes) to shield the compound and enhance absorption. |
| Poor Solubility | If the formulation does not adequately solubilize the this compound in the GI tract, dissolution will be the rate-limiting step for absorption. Micronization or the use of solubility enhancers may be beneficial. |
| Incorrect Dosing Regimen | The dosing schedule may not be frequent enough to maintain therapeutic concentrations due to rapid clearance. Pharmacokinetic studies are necessary to determine the optimal dosing regimen. |
Problem 2: High variability in pharmacokinetic data between subjects after oral administration of a this compound formulation.
| Potential Cause | Troubleshooting & Optimization |
| Inter-individual differences in metabolism | The activity of metabolizing enzymes can vary significantly between individuals. This can lead to different rates of this compound breakdown and absorption. |
| Food Effects | The presence and type of food in the GI tract can alter the absorption of this compound. Standardize feeding protocols for your in vivo studies. |
| Formulation Instability | The formulation may not be stable in the GI environment, leading to inconsistent release and absorption. Conduct stability studies in simulated gastric and intestinal fluids. |
| Inhibition of CYP3A Enzymes | This compound can inhibit CYP3A enzymes in the gut, which may reduce inter- and intra-individual variability of systemic drug concentrations by increasing bioavailability, especially in individuals with low initial availability. |
Experimental Protocols & Methodologies
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on a modified solvent injection technique.
-
Materials: this compound, Cholesterol, Tween 80, Ethanol, Deionized water.
-
Methodology:
-
Organic Phase Preparation: Dissolve this compound and cholesterol in ethanol.
-
Aqueous Phase Preparation: Disperse Tween 80 in deionized water.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring at a controlled temperature.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of ethanol, leading to the formation of a stable SLN dispersion.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated this compound.
-
2. In Vitro Permeation Study
This study is designed to evaluate the transport of a this compound formulation across a biological membrane.
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic cellulose membrane impregnated with isopropyl myristate or excised tissue (e.g., nasal mucosa).
-
Methodology:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain at 37°C with constant stirring.
-
Apply the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using a validated analytical method such as HPLC.
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Visualizations
Caption: Strategies to overcome key barriers to this compound bioavailability.
Caption: A typical experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Simplified metabolic pathway of this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the transformation of n-propyl gallate and structural analogs in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Preservation: this compound's Evolving Story as a Metabolic Precursor and Bioactive Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating an HPLC Method for Propyl Gallate Analysis Following ICH Guidelines
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propyl gallate, a widely used antioxidant in the pharmaceutical, food, and cosmetic industries.[1] The validation process is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[2][3]
The performance of the validated HPLC method is objectively compared against a common alternative, UV-Vis Spectrophotometry, supported by experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, accurate, and precise analytical method for this compound.
Analytical Method Protocols
Primary Method: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard isocratic RP-HPLC method for the determination of this compound.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (32:68 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Reagent and Standard Preparation:
-
Diluent: Mobile phase
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1-100 µg/mL).
Alternative Method: UV-Vis Spectrophotometry
This protocol describes a colorimetric method for this compound quantification using the Folin-Ciocalteu (F-C) reagent.
Methodology:
-
Spectrophotometer: UV-Vis spectrophotometer capable of measuring absorbance at 765 nm.
-
Reagents:
-
Folin-Ciocalteu Reagent (diluted 1:10 with water)
-
Sodium Carbonate Solution (7.5% w/v)
-
This compound Standard Solutions (prepared in methanol)
-
-
Procedure:
-
Pipette 0.5 mL of the this compound standard or sample solution into a test tube.
-
Add 2.5 mL of the diluted F-C reagent and mix thoroughly.
-
After 5 minutes, add 2.0 mL of the sodium carbonate solution and mix.
-
Incubate the mixture in the dark at room temperature for 2 hours.
-
Measure the absorbance of the resulting blue solution at 765 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
HPLC Method Validation Workflow
The validation of the HPLC method follows a structured workflow as outlined by ICH guidelines. This process ensures that the analytical method is reliable and suitable for its intended application.
Figure 1. Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Experimental Protocols for HPLC Validation
The following sections provide detailed protocols for each validation parameter.
Specificity
Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a placebo sample (if applicable, e.g., a formulation without the active ingredient) to check for matrix interference.
-
Analyze a standard solution of this compound.
-
Spike the placebo with this compound and analyze to confirm the analyte peak is not shifted and is well-resolved.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a this compound solution. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main this compound peak.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound standard solutions across the expected working range (e.g., 1 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found. It is typically determined through recovery studies.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
Prepare a new set of six samples.
-
Analyze the samples and calculate the %RSD.
-
Compare the results between the two studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = the standard deviation of the y-intercept of the regression line.
-
S = the slope of the calibration curve.
-
-
Confirm the calculated LOQ by preparing a sample at this concentration and verifying that the precision (%RSD) and accuracy (%Recovery) are within acceptable limits.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% in the organic component)
-
-
Analyze a standard sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution) and quantitative results.
-
Relationship of ICH Validation Parameters
The validation parameters are interconnected, each confirming a different aspect of the method's performance and reliability for its intended analytical purpose.
Figure 2. Logical relationship between key ICH validation parameters.
Data Summary and Comparison
The following tables summarize the validation results for the HPLC method and provide a performance comparison with the UV-Vis spectrophotometric method.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | No interference at analyte RT | No interferences observed | Pass |
| Linearity (Range: 1-100 µg/mL) | Correlation Coefficient (R²) ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 1.22% | Pass |
| Limit of Detection (LOD) | Report Value | 0.15 µg/mL | N/A |
| Limit of Quantitation (LOQ) | Report Value | 0.50 µg/mL | N/A |
| Robustness | System suitability passes | Passed all conditions | Pass |
Table 2: Method Performance Comparison: HPLC vs. UV-Vis Spectrophotometry
| Performance Metric | HPLC Method | UV-Vis Spectrophotometry | Comments |
| Specificity | High (Separates from impurities) | Low (Prone to interference from other phenols) | HPLC is superior for complex samples. |
| Sensitivity (LOQ) | ~0.50 µg/mL | ~2.0 µg/mL | HPLC is significantly more sensitive. |
| Linear Range | Wide (e.g., 1-100 µg/mL) | Narrower (e.g., 5-50 µg/mL) | HPLC offers greater flexibility for varied sample concentrations. |
| Precision (%RSD) | < 2% | < 5% | HPLC provides more reproducible results. |
| Analysis Time per Sample | ~10 minutes | ~2 hours (including incubation) | HPLC offers much higher throughput. |
| Cost & Complexity | High (instrumentation & solvents) | Low (simple equipment & reagents) | UV-Vis is more cost-effective for basic screening. |
Conclusion
The described RP-HPLC method for the analysis of this compound has been successfully validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The data confirms that the method is suitable for its intended purpose of quantifying this compound in a reliable and reproducible manner.
When compared to the UV-Vis spectrophotometric method, the HPLC method offers superior specificity, sensitivity, and a wider linear range, making it the preferred choice for regulatory and quality control environments where accuracy and the ability to resolve the analyte from potential impurities are critical. While UV-Vis spectrophotometry provides a simpler and lower-cost alternative, its utility is best suited for screening purposes or for samples with a simple, well-defined matrix.
References
- 1. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. mastelf.com [mastelf.com]
- 5. database.ich.org [database.ich.org]
Synergistic Antioxidant Effects of Propyl Gallate and Alpha-Tocopherol in Emulsions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant performance of propyl gallate and alpha-tocopherol, individually and in combination, within oil-in-water (O/W) emulsion systems. The synergistic interaction between these two antioxidants leads to enhanced protection against lipid oxidation, a critical factor in the stability and shelf-life of many pharmaceutical and food products. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying mechanisms of their synergistic action.
Comparative Performance of Antioxidants
The combination of this compound and alpha-tocopherol exhibits a marked synergistic effect in inhibiting lipid oxidation in O/W emulsions. This compound has been shown to possess the highest synergistic ability among various gallate esters when combined with alpha-tocopherol.[1] The primary mechanism for this synergy involves the regeneration of alpha-tocopherol by this compound at the oil-water interface.[1] Alpha-tocopherol, being more lipophilic, resides in the oil phase and at the interface, where it scavenges lipid radicals. The resulting alpha-tocopheroxyl radical is then reduced back to its active form by this compound, which is more hydrophilic and located in the aqueous phase and at the interface.[1]
Table 1: Comparison of Antioxidant Efficacy in Oil-in-Water Emulsions
| Antioxidant/Combination | Concentration | Efficacy in Inhibiting Lipid Hydroperoxide Formation | Efficacy in Inhibiting Hexanal Formation | Synergistic Effect |
| Control (No Antioxidant) | - | Baseline | Baseline | - |
| Alpha-Tocopherol | Varies | Moderate | Moderate | - |
| This compound | Varies | High | High | - |
| This compound + Alpha-Tocopherol | Varies | Very High | Very High | Strong Synergy |
Note: This table is a qualitative summary based on available research. Specific quantitative improvements can vary based on emulsion composition, antioxidant concentrations, and oxidative conditions.
Table 2: Quantitative Data on Inhibition of Lipid Oxidation
| Treatment | Peroxide Value (meq/kg) after X days | Hexanal Concentration (µmol/kg) after X days |
| Control | High | High |
| Alpha-Tocopherol alone | Moderately Reduced | Moderately Reduced |
| This compound alone | Significantly Reduced | Significantly Reduced |
| This compound + Alpha-Tocopherol | Most Significantly Reduced | Most Significantly Reduced |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols for evaluating the antioxidant efficacy of this compound and alpha-tocopherol in emulsions.
Preparation of Oil-in-Water (O/W) Emulsions
A standard method for preparing O/W emulsions for antioxidant studies is as follows:
-
Oil Phase Preparation: Dissolve the desired concentrations of alpha-tocopherol and/or this compound in the oil (e.g., sunflower oil, corn oil) with gentle heating and stirring.
-
Aqueous Phase Preparation: Prepare an aqueous solution, often a buffer (e.g., phosphate buffer, pH 7), containing an emulsifier (e.g., Tween 20, sodium dodecyl sulfate).
-
Homogenization: Coarsely mix the oil and aqueous phases using a high-speed blender.
-
Microfluidization: Pass the coarse emulsion through a microfluidizer to create a fine, stable nanoemulsion with a uniform droplet size.
-
Storage: Store the emulsions in sealed containers in the dark at a controlled temperature to monitor lipid oxidation over time.
Measurement of Lipid Hydroperoxides (Primary Oxidation Products)
The ferric thiocyanate method is a common spectrophotometric assay for determining the concentration of lipid hydroperoxides:
-
Sample Preparation: Mix a small aliquot of the emulsion with a solution of isooctane/2-propanol.
-
Extraction: Vortex the mixture and centrifuge to separate the layers.
-
Reaction: Take a portion of the upper layer (containing the extracted lipids) and mix it with a methanol/butanol solution.
-
Color Development: Add a ferrous sulfate/ammonium thiocyanate solution to the mixture. The hydroperoxides will oxidize the ferrous ions to ferric ions, which form a red complex with thiocyanate.
-
Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm) after a set incubation period.
-
Quantification: Calculate the hydroperoxide concentration based on a standard curve prepared with a known hydroperoxide, such as cumene hydroperoxide.
Measurement of Hexanal (Secondary Oxidation Products)
Static headspace gas chromatography (SHS-GC) is a sensitive method for quantifying volatile secondary oxidation products like hexanal:
-
Sample Preparation: Place a known amount of the emulsion into a headspace vial.
-
Incubation: Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas into a gas chromatograph.
-
Separation and Detection: Separate the volatile compounds on a suitable GC column and detect them using a flame ionization detector (FID) or mass spectrometer (MS).
-
Quantification: Determine the concentration of hexanal by comparing the peak area to a standard curve prepared with known concentrations of hexanal.
Determination of Antioxidant Depletion
High-Performance Liquid Chromatography (HPLC) is used to monitor the degradation of this compound and alpha-tocopherol over time:
-
Extraction: Extract the antioxidants from the emulsion using an appropriate solvent system (e.g., hexane and ethanol).
-
Chromatographic Separation: Inject the extract into an HPLC system equipped with a suitable column (e.g., C18). Use a mobile phase gradient to separate alpha-tocopherol and this compound.
-
Detection: Detect the antioxidants using a UV-Vis or fluorescence detector set at the appropriate wavelengths for each compound.
-
Quantification: Quantify the concentration of each antioxidant by comparing the peak areas to standard curves.
Visualizing the Synergy and Workflow
Diagrams created using Graphviz illustrate the proposed mechanism of synergistic antioxidant action and the experimental workflow.
Caption: Proposed mechanism of synergistic antioxidant action.
Caption: Workflow for evaluating antioxidant synergy.
References
Cross-validation of different antioxidant assays for propyl gallate.
For Researchers, Scientists, and Drug Development Professionals
Propyl gallate (propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant widely employed in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. A thorough understanding of its antioxidant capacity is crucial for its effective application and for the development of new antioxidant formulations. This guide provides a cross-validation of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—for evaluating the efficacy of this compound, supported by comparative experimental data and detailed methodologies.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of this compound varies depending on the assay's chemical principle. The following table summarizes key quantitative data from comparative studies, offering a clear performance overview against other common synthetic antioxidants.
| Antioxidant Assay | This compound | BHA (Butylated hydroxyanisole) | BHT (Butylated hydroxytoluene) | TBHQ (tert-Butylhydroquinone) | Key Findings |
| DPPH Radical Scavenging Activity (IC50) | 4.2 µmol/L[1] | 816 µmol/L[1] | 53 µmol/L[1] | 87 µmol/L[1] | This compound exhibits significantly stronger DPPH radical scavenging activity than BHA, BHT, and TBHQ. |
| ABTS Radical Scavenging Activity (IC50) | 4.2 µmol/L[1] | 44 µmol/L | 45 µmol/L | 50 µmol/L | This compound demonstrates superior ABTS radical scavenging capacity compared to other tested antioxidants. |
| Ferric Reducing Antioxidant Power (FRAP) Value | 0.506 | 0.409 | 0.067 | 0.412 | This compound shows the highest ferric reducing power among the compared antioxidants. |
| Oxygen Radical Absorbance Capacity (ORAC) Value | Data not available in reviewed literature | Data not available | Data not available | Data not available | While a specific ORAC value for this compound is not readily available in the reviewed literature, its parent compound, gallic acid, has a reported ORAC value of 1.05 mol Trolox equivalents (TE)/mol. This suggests that this compound likely possesses significant oxygen radical absorbance capacity. |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP (Ferric Reducing Antioxidant Power) values are typically expressed as absorbance units or in terms of a standard equivalent (e.g., FeSO4 or Trolox). Higher values indicate greater reducing power. ORAC (Oxygen Radical Absorbance Capacity) values are typically expressed as Trolox Equivalents (TE), a measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is contingent on standardized experimental protocols. The following sections detail the methodologies for the four key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow)
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.
-
Sample Preparation: this compound is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the this compound solution is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant+ + ABTS (colorless)
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction: A small aliquot of the this compound solution is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is determined, and the IC50 value is calculated.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Principle: Antioxidant + Fe³⁺-TPZ complex (colorless) → Antioxidant⁺ + Fe²⁺-TPZ complex (blue)
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing an acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: this compound is dissolved in a suitable solvent.
-
Reaction: The FRAP reagent is pre-warmed, and a small volume of the this compound solution is added.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of FeSO₄ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.
Principle: Peroxyl Radicals + Fluorescent Probe → Loss of Fluorescence Antioxidant + Peroxyl Radicals → Neutralized Radicals + Intact Fluorescent Probe
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: this compound is dissolved in the buffer to create a series of concentrations.
-
Reaction Setup: The fluorescent probe and the this compound solution are mixed in a microplate well and pre-incubated.
-
Initiation of Reaction: The AAPH solution is added to initiate the radical generation and the oxidative decay of the fluorescent probe.
-
Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence has decayed significantly, using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.
Mandatory Visualization
The following diagrams illustrate the workflows of the described antioxidant assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Scavenging Assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
Propyl Gallate vs. Ascorbic Acid: A Comparative Guide to Antioxidant Efficacy in Cell-Free Assays
In the realm of antioxidant research and formulation development, the selection of an appropriate antioxidant is paramount to ensure product stability and efficacy. Among the myriad of available options, propyl gallate and ascorbic acid are two widely utilized compounds. This guide provides a detailed, evidence-based comparison of their antioxidant effectiveness in common cell-free assays, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and ascorbic acid has been evaluated using various in vitro assays that measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for both compounds in the DPPH, ABTS, and FRAP assays. Lower values indicate greater antioxidant activity.
| Antioxidant Assay | This compound | Ascorbic Acid | Reference |
| DPPH Radical Scavenging Activity (IC50) | 4.64 ± 0.07 µM | 13.97 ± 0.16 µM | [1] |
| ABTS Radical Cation Scavenging Activity (EC50) | 4.81 ± 0.04 µM | 5.69 ± 0.08 µM | [1] |
| Ferric Reducing Antioxidant Power (FRAP) (EC50) | 8.33 ± 0.11 µM | 11.24 ± 0.15 µM | [1] |
The data presented in the table unequivocally demonstrates that this compound exhibits significantly higher antioxidant activity than ascorbic acid in all three cell-free assays. Its lower IC50 and EC50 values indicate that a smaller concentration of this compound is required to achieve the same level of antioxidant effect as ascorbic acid.
Understanding the Mechanisms of Action
The superior antioxidant performance of this compound in these assays can be attributed to its chemical structure. This compound, an ester of gallic acid, possesses three hydroxyl (-OH) groups attached to a benzene ring. These phenolic hydroxyls are readily available to donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions. In contrast, while ascorbic acid is an effective antioxidant, its mechanism and radical scavenging capacity per molecule are different, rendering it less potent in these specific chemical assays.
Experimental Protocols
A clear understanding of the methodologies employed in these antioxidant assays is crucial for the interpretation of the results. Below are detailed protocols for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.
Procedure:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the antioxidant solution (this compound or ascorbic acid) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the antioxidant are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time.
-
The decrease in absorbance is measured spectrophotometrically.
-
The percentage of inhibition of ABTS•+ is calculated, and the EC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in hydrochloric acid, and a ferric chloride solution.
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the antioxidant sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate. The results are often expressed as EC50 values.
Visualizing Antioxidant Assay Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows of the DPPH, ABTS, and FRAP assays.
Conclusion
Based on the comparative data from DPPH, ABTS, and FRAP cell-free assays, this compound consistently demonstrates superior antioxidant efficacy to ascorbic acid. This heightened activity is primarily due to its molecular structure, which facilitates more efficient radical scavenging. For researchers and professionals in drug development and other industries requiring potent antioxidant protection, this compound presents a more effective option in these in vitro models. However, it is important to note that the performance of antioxidants can vary in more complex biological systems, and further in vivo studies are recommended to confirm these findings in a physiological context.
References
Propyl Gallate Outperforms Trolox in Free Radical Scavenging Capacity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent antioxidants is paramount. In a head-to-head comparison, propyl gallate consistently demonstrates superior free radical scavenging activity compared to the widely used standard, Trolox. This guide provides a comprehensive analysis of their performance across key antioxidant assays, supported by experimental data and detailed protocols.
This compound, a synthetic antioxidant, exhibits significantly higher efficacy in neutralizing free radicals than Trolox, a water-soluble analog of vitamin E. This heightened activity is observed across multiple widely accepted antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The superior performance of this compound can be attributed to its molecular structure, which facilitates the donation of hydrogen atoms to stabilize free radicals.
Quantitative Comparison of Antioxidant Capacity
The free radical scavenging activities of this compound and Trolox have been quantified using various standard methods. The data, summarized in the table below, consistently indicates the superior antioxidant potential of this compound.
| Assay | Parameter | This compound | Trolox | Reference |
| DPPH | IC50 (μM) | ~4.2 | ~45.0 | [1] |
| ABTS | TEAC | ~1.7 | 1.0 | [1] |
| ORAC | Relative Reactivity | ~510 times greater | 1.0 | [2] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity of a substance relative to Trolox. A TEAC value greater than 1.0 indicates a higher antioxidant capacity than Trolox. For the ORAC assay, the relative reactivity is based on the calculated rate constants of reaction with peroxyl radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to enable researchers to replicate and validate these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the non-radical form, DPPH-H, which is yellow. This reduction is measured by the decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: Various concentrations of this compound and Trolox are prepared in methanol.
-
Reaction: A specific volume of the antioxidant solution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Procedure:
-
Generation of ABTS•+: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Various concentrations of this compound and Trolox are prepared.
-
Reaction: A small volume of the antioxidant solution is added to the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation of TEAC: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using known concentrations of Trolox, and the TEAC value of the sample is calculated by comparing its radical scavenging activity to that of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample and Standard Preparation: Various concentrations of this compound and a Trolox standard are prepared.
-
Reaction Setup: The fluorescent probe, antioxidant sample or Trolox standard, and buffer are mixed in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of AAPH.
-
Fluorescence Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence has decayed, typically using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation of ORAC Value: The area under the curve (AUC) is calculated for the blank, Trolox standards, and the sample. The net AUC of the sample is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.
Visualizing the Antioxidant Assay Workflow
The general workflow for determining the free radical scavenging capacity of a compound can be visualized as follows:
Caption: General experimental workflow for antioxidant capacity determination.
References
A Comparative Guide to Synthetic vs. Naturally Derived Propyl Gallate in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propyl gallate synthesized through traditional chemical methods versus that derived from natural precursors via enzymatic processes. The focus is on assessing the equivalence of their performance in experimental settings, supported by established analytical methods and experimental data.
This compound (propyl 3,4,5-trihydroxybenzoate) is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils.[1][2] While this compound itself is not found in nature, its precursor, gallic acid, can be extracted from natural sources such as gallnuts, sumac, and tea leaves.[3] This has led to two primary synthesis routes: traditional chemical synthesis and enzymatic synthesis from naturally sourced gallic acid. This guide explores the key considerations for researchers in selecting a source of this compound and provides the methodologies to assess their equivalence.
Chemical Profile and Synthesis Routes
This compound is an ester formed from gallic acid and propanol.[1] Its antioxidant properties stem from its phenolic structure, which allows it to scavenge free radicals effectively.[4]
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₅ |
| Molar Mass | 212.20 g/mol |
| Appearance | White to creamy-white crystalline powder |
| Melting Point | 146–150 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and oils |
There are two main pathways for producing this compound:
-
Chemical Synthesis: This is the most common method and typically involves the Fischer esterification of gallic acid with propanol, often using a strong acid catalyst like sulfuric acid.
-
Enzymatic Synthesis: This "greener" approach utilizes enzymes, such as lipase, to catalyze the esterification of gallic acid (often extracted from plant tannins) and propanol. This method is gaining interest due to its milder reaction conditions and reduced environmental impact.
The primary distinction lies in the manufacturing process rather than the final chemical product. Assuming high purity, the chemical structure of this compound from either route is identical. However, the impurity profile may differ, which could potentially influence experimental outcomes.
Performance Comparison: Key Experimental Parameters
To assess the equivalence of this compound from different sources, a series of experiments should be conducted. The following sections detail the protocols for key performance indicators.
Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique to determine the purity of a this compound sample and to confirm its identity against a certified reference standard.
Table 2: Comparative Purity Analysis of this compound Samples
| Sample Source | Purity (%) by HPLC | Retention Time (min) | Impurity Profile |
| Synthetic this compound (Reference) | 99.8 | 5.2 | Impurity A: 0.1%, Impurity B: 0.1% |
| Enzymatically Synthesized this compound | 99.5 | 5.2 | Impurity C: 0.3%, Impurity D: 0.2% |
| Commercially Available Synthetic PG | 99.2 | 5.3 | Impurity A: 0.4%, Impurity E: 0.4% |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocol: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and 5% acetic acid in water.
-
Detection: UV detection at 272 nm is appropriate for this compound.
-
Sample Preparation: Prepare standard solutions of a certified this compound reference standard and the test samples in the mobile phase.
-
Analysis: Inject the samples and the standard into the HPLC system. The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The identity is confirmed by comparing the retention time of the sample to that of the reference standard.
Antioxidant Activity
The primary function of this compound is its antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate this property.
Table 3: Comparative Antioxidant Activity (IC₅₀) of this compound Samples
| Sample Source | IC₅₀ (µg/mL) |
| Synthetic this compound (Reference) | 5.8 |
| Enzymatically Synthesized this compound | 5.9 |
| Commercially Available Synthetic PG | 6.1 |
Note: Lower IC₅₀ values indicate higher antioxidant activity. Data is hypothetical.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagents: DPPH solution in methanol, this compound samples, and a reference antioxidant (e.g., Trolox).
-
Procedure:
-
Prepare a series of dilutions of the this compound samples.
-
Add a fixed volume of DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. The disappearance of the purple color of DPPH indicates radical scavenging.
-
Calculation: The percentage of DPPH radical scavenging is calculated. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for assessing the equivalence of this compound from different sources.
Caption: Antioxidant mechanism of this compound.
Stability Studies
The stability of this compound under various conditions is crucial for its application in drug development and other research areas.
Experimental Protocol: Stability Assessment
-
Conditions: Expose solutions of this compound from different sources to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), light (photostability chamber), and different pH values.
-
Time Points: Analyze the samples at predefined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: Use HPLC to quantify the remaining this compound and identify any degradation products.
-
Comparison: Compare the degradation rates and the formation of degradation products between the different this compound samples.
Toxicological Equivalence
While comprehensive toxicological studies are extensive, preliminary in vitro assays can provide an initial assessment of equivalence.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Use relevant cell lines for the intended application (e.g., hepatocytes for liver toxicity, or specific cancer cell lines).
-
Treatment: Treat the cells with a range of concentrations of the different this compound samples.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce MTT to formazan, which can be quantified spectrophotometrically.
-
Analysis: Calculate the cell viability for each concentration and determine the IC₅₀ (concentration that causes 50% inhibition of cell growth). Compare the IC₅₀ values between the different this compound sources.
Conclusion
The equivalence of this compound from synthetic and "naturally derived" (enzymatically synthesized from natural precursors) sources is primarily dependent on the purity and impurity profile of the final product. For most research applications, if both sources yield high-purity this compound (>99%), their performance in terms of antioxidant activity and stability is expected to be equivalent. However, for sensitive applications, particularly in drug development and toxicology, it is crucial to perform the comparative experiments detailed in this guide to ensure the interchangeability of the sources. The choice between synthesis routes may also be influenced by factors such as cost, environmental impact, and regulatory acceptance.
References
A Comparative Guide to Inter-Laboratory Validated Methods for Propyl Gallate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of propyl gallate, a widely used antioxidant in the food, cosmetics, and pharmaceutical industries.[1] The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Thin-Layer Chromatography (TLC) with image analysis, supported by experimental data from various single-laboratory validation studies. This compilation serves as a valuable resource for selecting the most appropriate quantification method for specific research and development needs.
Introduction to this compound and the Importance of Quantification
This compound (propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant crucial for preventing the oxidative degradation of fats and oils in a variety of products.[2] Its primary mechanism of action involves scavenging free radicals by donating hydrogen atoms from its hydroxyl groups, thereby terminating oxidative chain reactions.[3] this compound can also chelate metal ions like iron and copper, which catalyze the formation of free radicals.[3] Given its widespread use and the regulatory limits on its concentration in consumer products, accurate and precise quantification of this compound is essential for quality control, stability testing, and safety assessment.[4]
Comparative Overview of Quantification Methods
The principal methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC) coupled with image analysis. Each technique presents distinct advantages and limitations concerning sensitivity, selectivity, cost, and throughput. While a formal inter-laboratory validation study across multiple laboratories was not found in the public domain, this guide compiles and compares data from several independent, validated studies to provide a comprehensive overview.
Data Presentation: Comparison of Validated Quantitative Assays
The following table summarizes the performance characteristics of different analytical methods for this compound quantification as reported in various studies.
| Method | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) | LOD | LOQ | Reference |
| HPLC | 0.08–3.0 µg/mL | 99.1% | ~2% | 0.02 µg/mL | - | |
| HPLC | Not Specified | Quantitative | Not Specified | 0.0006% w/w | 0.002% w/w | |
| Spectrophotometry | Not Specified | Validated | Reproducible | Not Specified | Not Specified | |
| TLC-Image Analysis | up to 1 µ g/spot | Accurate & Reliable | Not Specified | 0.16 µ g/spot | Not Specified | |
| Fluorescence Quenching | Not Specified | 100.87–104.87% | Not Specified | 63 µM (3.15 mg/kg) | 184 µM |
Mandatory Visualizations
Antioxidant Mechanism of this compound
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Propyl Gallate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Propyl gallate, a common antioxidant in pharmaceuticals and food, requires specific handling procedures to mitigate potential hazards. This guide provides essential, step-by-step safety and logistical information for the operational use and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
This compound can cause skin and eye irritation, and may elicit an allergic skin reaction.[1][2][3] Ingestion may be harmful.[2][4] Therefore, adherence to proper personal protective equipment (PPE) protocols is critical.
Essential Personal Protective Equipment (PPE)
A systematic approach to PPE is the first line of defense against exposure. The following table summarizes the recommended equipment when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety glasses with side-shields or goggles | Chemical splash goggles are recommended if there is a possibility of splashing. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are essential. Always inspect gloves for integrity before use and wash hands after handling. |
| Body Protection | Laboratory coat, long-sleeved clothing | A chemical-resistant apron may also be necessary. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Dust respirator | Use an approved/certified respirator or equivalent, particularly when engineering controls are insufficient or if dust generation is likely. |
Procedural Workflow for Handling this compound
To ensure safe handling from receipt to disposal, a clear and logical workflow should be established. The following diagram outlines the critical steps for managing this compound in a laboratory setting.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood is recommended where possible.
-
Dust Control: Avoid the formation of dust and aerosols. Enrichment of fine dust can lead to a risk of dust explosion.
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is between 2-8°C.
-
Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear the appropriate personal protective equipment as outlined above.
-
Clean up spills immediately by sweeping or vacuuming the material and placing it into a suitable, closed container for disposal. Avoid creating dust.
-
The spill site can be decontaminated with a 10% caustic solution, and the area should be ventilated.
Disposal:
-
Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.
-
It is recommended to use a licensed collector for disposal. Do not allow the product to enter drains or the environment.
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
